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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Chloro-5-cyanophenylacetic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword The intricate world of organic synthesis continually presents novel molecules with the potential to unlock new therapeutic avenues. Among these, ha...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate world of organic synthesis continually presents novel molecules with the potential to unlock new therapeutic avenues. Among these, halogenated and cyanated phenylacetic acid derivatives represent a class of compounds with significant utility as versatile building blocks in medicinal chemistry. This guide focuses on a specific, yet important, member of this class: 2-chloro-5-cyanophenylacetic acid. As a Senior Application Scientist, the aim of this document is to provide a comprehensive technical overview, grounded in scientific principles and practical insights, to empower researchers in their quest for innovative drug discovery and development. We will delve into its chemical identity, explore logical synthetic pathways, and discuss its potential applications, all while maintaining a rigorous commitment to scientific integrity and validated methodologies.

Molecular Identity and Physicochemical Properties

Chemical Structure and Nomenclature

2-Chloro-5-cyanophenylacetic acid is a disubstituted phenylacetic acid derivative. The core structure consists of a benzene ring to which an acetic acid moiety, a chlorine atom, and a nitrile group are attached.

  • IUPAC Name: 2-(2-chloro-5-cyanophenyl)acetic acid

  • Molecular Formula: C₉H₆ClNO₂

  • Molecular Weight: 195.60 g/mol

  • CAS Number: While a specific CAS number for this exact molecule is not readily found in major databases, related structures are well-documented, suggesting it exists as a novel or less-common intermediate. For instance, the related compound 2-(2-chloro-4-cyanophenoxy)acetic acid has the CAS number 926270-12-4.

  • SMILES String: N#Cc1ccc(cc1Cl)CC(O)=O

The strategic placement of the chloro and cyano groups on the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a valuable synthon. The electron-withdrawing nature of both substituents activates the phenyl ring for certain transformations and modulates the acidity of the carboxylic acid proton.

Predicted Physicochemical Data

While experimental data for this specific molecule is scarce, we can predict its key properties based on its structure and data from analogous compounds.

PropertyPredicted ValueNotes
pKa ~4.0The presence of electron-withdrawing groups (Cl and CN) is expected to increase the acidity of the carboxylic acid compared to phenylacetic acid (pKa ≈ 4.3).
LogP ~2.5The molecule possesses both hydrophobic (chlorophenyl ring) and hydrophilic (carboxylic acid, cyano) features, suggesting moderate lipophilicity.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in water.The carboxylic acid group imparts some water solubility, but the substituted aromatic ring limits it.
Appearance Likely a white to off-white crystalline solid.Based on similar phenylacetic acid derivatives.

Synthesis of 2-Chloro-5-cyanophenylacetic Acid: A Mechanistic Approach

The most logical and industrially scalable synthesis of 2-chloro-5-cyanophenylacetic acid proceeds via the hydrolysis of its corresponding nitrile precursor, 2-chloro-5-cyanobenzyl cyanide. This two-step approach offers a reliable pathway from commercially available starting materials.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as follows:

SynthesisWorkflow Start 2-Chloro-5-cyanotoluene Intermediate1 2-Chloro-5-cyanobenzyl chloride Start->Intermediate1 Radical Halogenation Intermediate2 2-Chloro-5-cyanobenzyl cyanide Intermediate1->Intermediate2 Nucleophilic Substitution (NaCN) Product 2-Chloro-5-cyanophenylacetic acid Intermediate2->Product Acid or Base Hydrolysis

Caption: Synthetic pathway to 2-chloro-5-cyanophenylacetic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-cyanobenzyl Cyanide

This intermediate is typically prepared from 2-chloro-5-cyanobenzyl chloride.

  • Reaction: 2-chloro-5-cyanobenzyl chloride + NaCN → 2-chloro-5-cyanobenzyl cyanide + NaCl

  • Rationale: This is a standard nucleophilic substitution reaction (SN2). The cyanide ion (CN⁻) is a potent nucleophile that displaces the chloride from the benzylic position. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the cyanide salt.

  • Protocol:

    • In a well-ventilated fume hood, dissolve sodium cyanide (1.1 eq.) in a suitable solvent such as DMSO or DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Slowly add a solution of 2-chloro-5-cyanobenzyl chloride (1.0 eq.) in the same solvent to the cyanide solution at room temperature.

    • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into a large volume of ice-cold water to precipitate the product.

    • Filter the solid, wash with water to remove inorganic salts, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Step 2: Hydrolysis of 2-Chloro-5-cyanobenzyl Cyanide

The hydrolysis of the benzylic nitrile to the corresponding carboxylic acid is a critical step. Both acidic and basic conditions can be employed, with acidic hydrolysis often being preferred for its cleaner work-up.[1]

  • Reaction (Acid Hydrolysis): 2-chloro-5-cyanobenzyl cyanide + 2H₂O + H⁺ → 2-chloro-5-cyanophenylacetic acid + NH₄⁺

  • Rationale: Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yield the carboxylic acid.[2]

  • Protocol:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-cyanobenzyl cyanide (1.0 eq.).

    • Add a mixture of concentrated sulfuric acid and water (e.g., 3:2 v/v) or concentrated hydrochloric acid.[1][3]

    • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the dissolution of the organic layer and confirmed by TLC analysis.

    • After the reaction is complete (typically 3-5 hours), cool the mixture to room temperature and carefully pour it over crushed ice.

    • The 2-chloro-5-cyanophenylacetic acid will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum.

    • For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., water-ethanol mixture).

Analytical Characterization: A Spectroscopic Profile

Due to the lack of publicly available experimental spectra for 2-chloro-5-cyanophenylacetic acid, this section provides a predicted spectroscopic profile based on established principles of NMR, IR, and mass spectrometry. These predictions serve as a benchmark for researchers synthesizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (Predicted, 400 MHz, CDCl₃):

    • δ ~10-12 ppm (broad singlet, 1H): This downfield signal is characteristic of the acidic proton of the carboxylic acid group.[4] The broadness is due to hydrogen bonding and exchange.

    • δ ~7.6-7.8 ppm (multiplet, 3H): These signals correspond to the aromatic protons. The substitution pattern (1,2,4-trisubstituted) will result in a complex splitting pattern.

    • δ ~3.7 ppm (singlet, 2H): This signal represents the methylene protons (CH₂) of the acetic acid moiety.

  • ¹³C NMR (Predicted, 101 MHz, CDCl₃):

    • δ ~175-180 ppm: Carboxylic acid carbonyl carbon (C=O).[5]

    • δ ~130-140 ppm: Aromatic carbons, including the carbon attached to the chlorine atom.

    • δ ~115-120 ppm: Nitrile carbon (C≡N).[4]

    • δ ~110-130 ppm: Other aromatic carbons.

    • δ ~40 ppm: Methylene carbon (CH₂).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, typically showing a very broad absorption due to hydrogen bonding.[4]

  • ~2230-2210 cm⁻¹ (sharp, medium intensity): C≡N stretch of the nitrile group.[7]

  • ~1710 cm⁻¹ (strong, sharp): C=O stretch of the carboxylic acid carbonyl group.[4]

  • ~1600-1450 cm⁻¹: C=C stretches of the aromatic ring.

  • ~1100-1000 cm⁻¹: C-Cl stretch.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 195 would be expected for the molecular ion. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in a characteristic M+2 peak at m/z = 197 with approximately one-third the intensity of the M⁺ peak.

  • Key Fragmentation: A prominent fragment would be the loss of the carboxyl group (-COOH, 45 Da), leading to a peak at m/z = 150. Further fragmentation of the benzyl moiety would also be observed.

Reactivity and Applications in Drug Development

2-Chloro-5-cyanophenylacetic acid is a valuable intermediate due to the presence of three reactive centers: the carboxylic acid, the nitrile, and the activated aromatic ring.

Chemical Reactivity
  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation.

  • Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid (as in its synthesis) or an amide, or it can be reduced to a primary amine. It also participates in cycloaddition reactions.

  • Aromatic Ring: The chloro and cyano substituents influence the regioselectivity of further electrophilic or nucleophilic aromatic substitution reactions.

Role as a Pharmaceutical Intermediate

While specific drugs derived directly from 2-chloro-5-cyanophenylacetic acid are not widely reported, its structural motifs are present in various pharmacologically active molecules. Phenylacetic acid derivatives are precursors to a wide range of pharmaceuticals, including anti-inflammatory drugs, anticonvulsants, and antibiotics. The presence of the chloro and cyano groups offers opportunities for further chemical modifications, making this compound a valuable starting point for generating libraries of new chemical entities for drug screening. For example, derivatives of 2-chloro-5-cyanophenyl boronic acid and amides have been reported in chemical databases, indicating their use in creating more complex molecules.[8][9]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2-chloro-5-cyanophenylacetic acid and its precursors.

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[10]

  • Hazards: Based on related compounds, it is expected to be an irritant to the skin, eyes, and respiratory system.[10] The synthesis involves the use of sodium cyanide, which is highly toxic and requires specialized handling procedures.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chloro-5-cyanophenylacetic acid, while not a widely commercialized compound, represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through well-established chemical transformations, and its trifunctional nature provides a versatile platform for the creation of diverse molecular architectures. The predictive spectroscopic data and detailed synthetic protocols provided in this guide are intended to facilitate its synthesis and characterization, thereby enabling its exploration as a key intermediate in the development of next-generation therapeutics. As the demand for novel and effective drugs continues to grow, the importance of such versatile building blocks in the synthetic chemist's toolbox cannot be overstated.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Adams, R., & Thal, A. F. (1922). Phenylacetic Acid. Organic Syntheses, 2, 59.
  • PubChem. (n.d.). 2-Chloro-5-cyanobenzoic acid. Retrieved from [Link]

  • Chemsrc. (2025). 2-(4-Bromo-3-(3-chloro-5-cyanophenoxy)-2-fluorophenyl)acetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chlorophenoxyacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-cyanophenylboronic acid. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 2 Chlorophenyl Acetic Acid. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, simulated) (NP0002714). Retrieved from [Link]

  • American Elements. (n.d.). 2-Chloro-5-fluorophenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • PubChem. (n.d.). 7-(2-chloro-5-cyanophenyl)-N-[(1S,3R)-3-hydroxycyclopentyl]-1-benzofuran-2-carboxamide. Retrieved from [Link]

  • Ward, R. S. (1929). α-CHLOROPHENYLACETIC ACID. Organic Syntheses, 9, 30.
  • Google Patents. (n.d.). CN103232339A - Preparation method of chlorinated phenylacetic acid.
  • ResearchGate. (n.d.). 13C NMR Spectra of Compounds 2a-f. Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChem. (n.d.). CID 161740072. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzyl cyanide can be converted into phenylacetic acid in vivo in.... Retrieved from [Link]

  • Organic Chemistry-4. (n.d.). Hydrolysis of cyanides. Retrieved from [Link]

  • NIST. (n.d.). 2-Chlorobenzyl cyanide. Retrieved from [Link]

  • SCL Lifesciences. (n.d.). Pharmaceutical intermediates & Chemicals. Retrieved from [Link]

  • NIST. (n.d.). m-Chlorophenylacetic acid. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, chloro-. Retrieved from [Link]

  • SCL Lifesciences. (n.d.). Advanced pharmaceutical intermediates. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Benzeneacetic Acid, 2-chloro-5-cyano-

Introduction and Strategic Importance Benzeneacetic acid, 2-chloro-5-cyano- is a halogenated and cyanated derivative of phenylacetic acid. The strategic incorporation of a chlorine atom and a cyano group onto the phenyla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

Benzeneacetic acid, 2-chloro-5-cyano- is a halogenated and cyanated derivative of phenylacetic acid. The strategic incorporation of a chlorine atom and a cyano group onto the phenylacetic acid scaffold is of significant interest in medicinal chemistry and materials science. The chloro- group can modulate the lipophilicity and metabolic stability of the molecule, while the cyano group can act as a key pharmacophore or a precursor for other functional groups.[1][2] This unique combination of functional groups suggests potential applications in the development of novel therapeutics and specialized polymers.

This guide provides a detailed exploration of the inferred physicochemical properties, a plausible synthetic route, potential applications in drug discovery, and essential safety and handling protocols for Benzeneacetic acid, 2-chloro-5-cyano-.

Physicochemical Properties: An Inferential Analysis

The physicochemical properties of Benzeneacetic acid, 2-chloro-5-cyano- can be predicted by analyzing the contributions of its constituent functional groups and comparing it to structurally similar compounds.

PropertyPredicted Value/RangeRationale and Comparative Analysis
Molecular Formula C₉H₆ClNO₂Based on the chemical structure.
Molecular Weight 195.61 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidSimilar to related compounds like 2-chlorophenylacetic acid and 4-cyanophenylacetic acid.[3][4]
Melting Point 100-120 °CExpected to be higher than 2-chlorophenylacetic acid (92-95 °C) due to the polar cyano group.[3]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, acetone).The carboxylic acid group imparts some water solubility, while the substituted benzene ring favors solubility in organic solvents, a characteristic shared by similar compounds.[3][4]
pKa ~4.0The electron-withdrawing nature of the chloro and cyano groups is expected to increase the acidity of the carboxylic acid compared to phenylacetic acid.

Proposed Synthesis and Mechanistic Insights

A robust and scalable synthesis of Benzeneacetic acid, 2-chloro-5-cyano- is crucial for its further investigation. A plausible and efficient synthetic route would involve the hydrolysis of the corresponding nitrile, 2-(2-chloro-5-cyanophenyl)acetonitrile. This precursor can be synthesized from 2-chloro-5-cyanobenzyl chloride.

Synthetic Workflow Diagram

G A 2-Chloro-5-cyanobenzyl chloride C 2-(2-chloro-5-cyanophenyl)acetonitrile A->C Nucleophilic Substitution B Sodium Cyanide (NaCN) B->C E Benzeneacetic acid, 2-chloro-5-cyano- C->E Hydrolysis D Acid or Base Hydrolysis D->E

Caption: Proposed two-step synthesis of Benzeneacetic acid, 2-chloro-5-cyano-.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(2-chloro-5-cyanophenyl)acetonitrile

This reaction follows a standard nucleophilic substitution mechanism, where the cyanide ion displaces the chloride of the benzyl chloride.

  • In a well-ventilated fume hood, dissolve sodium cyanide in a suitable solvent such as a mixture of ethanol and water.

  • To this solution, add 2-chloro-5-cyanobenzyl chloride dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Extract the product with an organic solvent like dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 2-(2-chloro-5-cyanophenyl)acetonitrile.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Hydrolysis to Benzeneacetic acid, 2-chloro-5-cyano-

The nitrile group of 2-(2-chloro-5-cyanophenyl)acetonitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.

  • Suspend the purified 2-(2-chloro-5-cyanophenyl)acetonitrile in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the reaction mixture.

  • If basic hydrolysis was performed, acidify the solution with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield Benzeneacetic acid, 2-chloro-5-cyano-.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Applications in Drug Discovery and Development

The unique structural features of Benzeneacetic acid, 2-chloro-5-cyano- make it a promising candidate for drug discovery programs.

  • Scaffold for Novel Therapeutics: Phenylacetic acid derivatives are prevalent in a wide range of pharmaceuticals. The presence of the chloro and cyano groups offers opportunities for further chemical modifications to optimize biological activity, selectivity, and pharmacokinetic properties.

  • Potential as an Anti-inflammatory or Analgesic Agent: Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic compounds. The carboxylic acid moiety of the target compound could interact with key enzymes in the inflammatory cascade.

  • Intermediate for Heterocyclic Synthesis: The cyano and carboxylic acid groups can be utilized to construct various heterocyclic ring systems, which are common motifs in biologically active molecules.[5]

The inclusion of a chlorine atom is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates.[1][2]

Safety, Handling, and Toxicology

Given the absence of specific toxicological data, a cautious approach based on the known hazards of similar compounds is imperative.

  • Hazard Classification: Based on analogous structures like 2-chlorophenylacetic acid, this compound is expected to be a skin and eye irritant.[6][7][8] It may also cause respiratory irritation.[6][7][8]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6][7][8][9]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][7][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6][7][8][9]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6][7][9]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service.

Conclusion

While direct experimental data for Benzeneacetic acid, 2-chloro-5-cyano- is currently limited, this in-depth technical guide provides a comprehensive and scientifically grounded framework for its understanding and future exploration. The inferred physicochemical properties, a plausible synthetic pathway, and potential applications in drug discovery highlight the compound's potential as a valuable building block for researchers and scientists. As with any novel chemical entity, all handling and experimental procedures should be conducted with the utmost care and adherence to established safety protocols.

References

  • Loba Chemie. (2016, May 19). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid. Retrieved from [Link]

  • Yadav, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 179, 159-209. Retrieved from [Link]

  • NIST. (n.d.). 2-Chlorobenzyl cyanide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Premier Group. (n.d.). Ortho Chloro Benzyl Cyanide (OCBCN). Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Google Patents. (n.d.). Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Organic Syntheses. (n.d.). Benzyl Cyanide. Retrieved from [Link]

  • MDPI. (2013). N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). α-CHLOROPHENYLACETIC ACID. Retrieved from [Link]

  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-(2-chloroethoxy) acetic acid.

Sources

Foundational

An In-depth Technical Guide to 2-(2-Chloro-5-cyanophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 2-(2-Chloro-5-cyanophenyl)acetic acid, a substituted phenylacetic acid derivative of significant interest in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(2-Chloro-5-cyanophenyl)acetic acid, a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and organic synthesis. While specific experimental data for this compound is not widely published, this document synthesizes information from closely related analogues and established chemical principles to offer a robust technical resource.

Core Molecular Attributes

2-(2-Chloro-5-cyanophenyl)acetic acid possesses a unique trifunctionalized aromatic core, featuring a chloro, a cyano, and an acetic acid moiety. This distinct substitution pattern bestows upon it a specific set of electronic and steric properties that are highly valuable in the design of complex organic molecules and pharmacologically active agents.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula and weight have been calculated as follows:

AttributeValue
Molecular Formula C₉H₆ClNO₂
Molecular Weight 195.61 g/mol

These values are calculated based on the known atomic weights of the constituent elements.

Physicochemical and Chemical Profile

The physicochemical properties of 2-(2-Chloro-5-cyanophenyl)acetic acid can be inferred from its structural analogues, such as other chlorinated and cyanated phenylacetic acids.

Inferred Physicochemical Properties
PropertyInferred Value/CharacteristicRationale
Appearance White to off-white crystalline solidTypical for small aromatic carboxylic acids.
Melting Point Expected to be in the range of 100-150 °CBased on melting points of similar substituted phenylacetic acids.
Solubility Sparingly soluble in water; soluble in polar organic solvents like ethanol, methanol, and acetone.The carboxylic acid group imparts some water solubility, while the substituted phenyl ring favors solubility in organic solvents.
Acidity (pKa) Expected to be slightly more acidic than phenylacetic acid (pKa ~4.3)The electron-withdrawing nature of the chloro and cyano groups will increase the acidity of the carboxylic acid.
Chemical Reactivity

The reactivity of 2-(2-Chloro-5-cyanophenyl)acetic acid is governed by its three primary functional groups:

  • Carboxylic Acid Group : This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.

  • Aromatic Ring : The chlorine and cyano substituents are electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. However, the ring can participate in nucleophilic aromatic substitution reactions, particularly at the position ortho and para to the activating groups, though this is less common for chloro-substituents.

  • Cyano Group : The nitrile can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, or reduced to an amine.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Hydrolysis of 2-(2-Chloro-5-cyanophenyl)acetonitrile

This two-step process starts with the readily available 2-chloro-5-cyanobenzyl chloride.

Synthesis_of_2-(2-Chloro-5-cyanophenyl)acetic_acid A 2-Chloro-5-cyanobenzyl chloride B 2-(2-Chloro-5-cyanophenyl)acetonitrile A->B  NaCN, DMSO   C 2-(2-Chloro-5-cyanophenyl)acetic acid B->C  H₂SO₄, H₂O, Heat  

Caption: Proposed two-step synthesis of 2-(2-Chloro-5-cyanophenyl)acetic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-(2-Chloro-5-cyanophenyl)acetonitrile

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (1.2 eq.) in dimethyl sulfoxide (DMSO).

  • Addition of Starting Material : Slowly add a solution of 2-chloro-5-cyanobenzyl chloride (1.0 eq.) in DMSO to the sodium cyanide solution via the dropping funnel, while maintaining the temperature below 30°C with an ice bath.

  • Reaction : After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, pour the mixture into a beaker of ice water and stir until the product precipitates.

  • Isolation and Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Hydrolysis to 2-(2-Chloro-5-cyanophenyl)acetic acid

  • Reaction Setup : In a round-bottom flask fitted with a reflux condenser, suspend the 2-(2-chloro-5-cyanophenyl)acetonitrile (1.0 eq.) in a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Hydrolysis : Heat the mixture to reflux and maintain for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.

  • Work-up : After cooling to room temperature, carefully pour the reaction mixture over crushed ice.

  • Isolation and Purification : The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove any residual acid, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent.

Role in Pharmaceutical Research and Development

Substituted phenylacetic acids are a cornerstone in medicinal chemistry, serving as crucial building blocks for a wide array of therapeutic agents.[2] The presence of a chlorine atom can significantly enhance the pharmacological properties of a molecule by increasing its lipophilicity, which can improve cell membrane permeability, and by blocking metabolic pathways, which can increase the drug's half-life.[2]

The cyano group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and can be a bioisostere for other functional groups. Furthermore, it can be a key component of pharmacophores that interact with specific enzyme active sites.

Given these characteristics, 2-(2-Chloro-5-cyanophenyl)acetic acid is a highly promising starting material for the synthesis of novel compounds targeting a range of diseases. Its structural motifs are found in molecules with anti-inflammatory, analgesic, and anticancer activities.

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling 2-(2-Chloro-5-cyanophenyl)acetic acid. Based on the data for analogous compounds, the following guidelines should be followed.[3][4]

Hazard Identification
HazardDescription
Skin Irritation May cause skin irritation upon contact.[3][4]
Eye Irritation May cause serious eye irritation.[3][4]
Respiratory Irritation May cause respiratory irritation if inhaled.[4]
Acute Toxicity (Oral) May be harmful if swallowed.
Recommended Handling Procedures
  • Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles.

    • Hand Protection : Wear compatible chemical-resistant gloves.

    • Skin and Body Protection : Wear a lab coat and appropriate protective clothing.

  • Hygiene Measures : Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Conclusion

2-(2-Chloro-5-cyanophenyl)acetic acid is a molecule with significant potential in the fields of organic synthesis and drug discovery. Its unique combination of functional groups makes it a valuable intermediate for creating complex molecular architectures with diverse pharmacological activities. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from closely related compounds. As research in medicinal chemistry continues to evolve, the utility of such versatile building blocks will undoubtedly expand.

References

  • Loba Chemie. (2016). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. [Link]

  • Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.
  • Google Patents.
  • Jubie, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 394-421. [Link]

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Exploratory

An In-depth Technical Guide to 2-(2-Chloro-5-cyanophenyl)acetic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(2-Chloro-5-cyanophenyl)acetic acid, a substituted phenylacetic acid derivative of sign...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Chloro-5-cyanophenyl)acetic acid, a substituted phenylacetic acid derivative of significant interest in medicinal chemistry and materials science. This document elucidates the fundamental chemical identifiers, including its SMILES string and InChIKey, and presents a detailed, plausible synthesis protocol. Furthermore, it explores the compound's potential applications, drawing on the well-established roles of its constituent functional groups—the chlorinated phenyl ring, the nitrile group, and the carboxylic acid moiety—in the rational design of novel therapeutic agents and functional materials. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Chemical Identity and Structure

2-(2-Chloro-5-cyanophenyl)acetic acid is a polysubstituted aromatic compound. The accurate and unambiguous identification of this molecule is paramount for any research or development endeavor. The following are its key chemical identifiers:

  • SMILES (Simplified Molecular-Input Line-Entry System): N#Cc1cc(Cl)c(cc1)CC(=O)O

  • InChIKey (International Chemical Identifier Key): SWHBFBWBHPZJAD-UHFFFAOYSA-N

These identifiers provide a standardized, machine-readable representation of the molecule's two-dimensional structure, facilitating database searches and computational analyses.

Structural Elucidation:

The structure of 2-(2-Chloro-5-cyanophenyl)acetic acid, as depicted in the diagram below, consists of a central benzene ring. An acetic acid group is attached at position 1. A chlorine atom is substituted at position 2, and a cyano (nitrile) group is at position 5. This specific arrangement of substituents dictates the molecule's physicochemical properties and its potential biological activity.

Figure 1: Chemical structure of 2-(2-Chloro-5-cyanophenyl)acetic acid.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular Formula C₉H₆ClNO₂
Molecular Weight 195.60 g/mol
XLogP3 2.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 2
Topological Polar Surface Area 61.1 Ų

Note: These values are computationally predicted and should be confirmed by experimental analysis.

Synthesis Protocol: A Plausible Route

A robust and logical synthetic route to 2-(2-Chloro-5-cyanophenyl)acetic acid involves the hydrolysis of the corresponding benzyl cyanide precursor, 2-(2-chloro-5-cyanophenyl)acetonitrile. This method is a well-established transformation in organic chemistry.[1][2][3]

Synthesis of the Precursor: 2-(2-chloro-5-cyanophenyl)acetonitrile

The synthesis of the benzyl cyanide precursor can be achieved through the reaction of 2-chloro-5-cyanobenzyl chloride with a cyanide salt, such as sodium or potassium cyanide.[4]

Step-by-step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-cyanobenzyl chloride (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Cyanide: Add a solution of sodium cyanide (1.1 eq) in water to the flask.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield pure 2-(2-chloro-5-cyanophenyl)acetonitrile.

Hydrolysis to 2-(2-Chloro-5-cyanophenyl)acetic acid

The final step is the hydrolysis of the nitrile group of the precursor to a carboxylic acid. This can be achieved under either acidic or basic conditions.[5]

Step-by-step Methodology (Acid-Catalyzed Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(2-chloro-5-cyanophenyl)acetonitrile (1.0 eq) with an aqueous solution of a strong acid, such as 50% sulfuric acid or concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution (if basic hydrolysis is used) or by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Isolation: The product, 2-(2-Chloro-5-cyanophenyl)acetic acid, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any remaining acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.

Figure 2: Proposed synthesis workflow for 2-(2-Chloro-5-cyanophenyl)acetic acid.

Potential Applications in Research and Drug Development

While specific applications for 2-(2-Chloro-5-cyanophenyl)acetic acid are not extensively documented, its structural motifs are prevalent in a wide range of biologically active molecules. This suggests a strong potential for its use as a building block in drug discovery and as a scaffold for the development of novel compounds with therapeutic properties.

Role as a Pharmaceutical Intermediate

Phenylacetic acid and its derivatives are key components in a variety of pharmaceuticals, including anti-inflammatory drugs, analgesics, and anticancer agents.[6][7][8] The presence of the chloro and cyano groups on the phenyl ring of the title compound provides opportunities for further chemical modification, allowing for the synthesis of a library of derivatives for biological screening.

Insights from Constituent Functional Groups
  • Chlorinated Aromatic Ring: The incorporation of chlorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[9] The electron-withdrawing nature of chlorine can also influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring.

  • Nitrile Group: The cyano group can serve as a versatile synthetic handle for conversion into other functional groups, such as amines or amides. It can also participate in hydrogen bonding interactions with biological targets. In some contexts, the nitrile group can act as a bioisostere for other functional groups.

  • Carboxylic Acid Moiety: The carboxylic acid group is a common pharmacophore that can engage in ionic and hydrogen bonding interactions with receptor binding sites. However, its acidic nature can sometimes lead to poor oral bioavailability. In such cases, it can be replaced by bioisosteres like tetrazoles or hydroxamic acids to improve drug-like properties.[10][11][12][13][14]

Potential as a Bioactive Compound

Substituted phenylacetic acids have been investigated for a range of biological activities. For instance, some derivatives have shown potential as liver X receptor agonists for the treatment of atherosclerosis.[15] Given the diverse pharmacological profiles of related compounds, 2-(2-Chloro-5-cyanophenyl)acetic acid represents a promising starting point for the development of new therapeutic agents.

Conclusion

2-(2-Chloro-5-cyanophenyl)acetic acid is a molecule with significant potential for application in synthetic and medicinal chemistry. This guide has provided its essential chemical identifiers, a plausible and detailed synthesis protocol, and an exploration of its potential applications based on the established roles of its constituent functional groups. As a versatile building block, this compound offers a valuable scaffold for the creation of novel molecules with desired physicochemical and biological properties. Further experimental investigation into its synthesis and biological activity is warranted to fully realize its potential in the development of new pharmaceuticals and advanced materials.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • BenchChem. (2025). The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery.
  • Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups.
  • Drug Discovery Pro. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres.
  • Hu, B., et al. (2006). Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis. Journal of Medicinal Chemistry, 49(19), 5631-5634.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.
  • Wikipedia. (n.d.). Phenylacetic acid.
  • Mounier, L., Barth, M., & Boubia, B. (n.d.).
  • ChemicalBook. (2023). 2-Chlorophenylacetic acid synthesis.
  • MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)
  • G. Nagendrappa. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 193-233.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • ResearchGate. (n.d.).
  • MSU chemistry. (2009). Willgerodt‐Kindler Reac1on.
  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction.
  • Sciencemadness Discussion Board. (2003). Willgerodt Reaction.
  • PubChem. (n.d.). 2-Chloro-5-cyanobenzoic acid.
  • Organic Syntheses. (n.d.). Benzyl Cyanide.
  • Wikipedia. (n.d.). Cyanoacetic acid.
  • EPA. (2025). 2-Chloro-5-cyanopyridine Properties.
  • Mugberia Gangadhar Mahavidyalaya. (2020). alkayl cyanides (nitriles) and isocyanides.
  • China 2-chlorophenyl Acetic Acid 2444-36-2 Suppliers, Manufacturers, Factory. (n.d.).
  • CymitQuimica. (n.d.). CAS 5462-71-5: 4-Cyanophenylacetic acid.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • ChemicalBook. (2025). (2-CYANOPHENYL)ACETIC ACID.

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Foundational

The 2-Chloro-5-Cyano Phenylacetic Acid Scaffold: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Scaffold In the landscape of medicinal chemistry, the discovery and optimization of novel molecular sca...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the discovery and optimization of novel molecular scaffolds is a cornerstone of developing next-generation therapeutics. The 2-chloro-5-cyano phenylacetic acid core represents a promising and relatively underexplored scaffold. Its unique electronic and structural features, characterized by an electron-withdrawing chloro group and a cyano moiety, offer a compelling starting point for the design of targeted and potent drug candidates. This guide provides an in-depth technical overview of the synthesis, derivatization, and potential applications of the 2-chloro-5-cyano phenylacetic acid scaffold in modern drug discovery. As a Senior Application Scientist, the following sections are designed to offer not just protocols, but a rationale-driven approach to leveraging this scaffold's potential.

Synthesis of the Core Scaffold: A Step-by-Step Approach

The synthesis of 2-chloro-5-cyano phenylacetic acid is a multi-step process that begins with the formation of a substituted benzyl cyanide, which is then hydrolyzed to the desired phenylacetic acid. This synthetic route is both robust and scalable, making it suitable for laboratory-scale synthesis and potential industrial production.

Part 1: Synthesis of the Benzyl Cyanide Intermediate

The key precursor to the final scaffold is 2-chloro-5-cyanobenzyl cyanide. Its synthesis typically starts from a commercially available substituted toluene.

Step 1.1: Halogenation of the Benzylic Position

The initial step involves the radical halogenation of the methyl group of a suitable starting material, such as 2-chloro-5-cyanotoluene. N-Bromosuccinimide (NBS) is a commonly used reagent for this benzylic bromination, often in the presence of a radical initiator like benzoyl peroxide.

Experimental Protocol: Synthesis of 2-Chloro-5-cyanobenzyl Bromide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-cyanotoluene (1.0 eq) in a suitable solvent like carbon tetrachloride (CCl4).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) to the solution.

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 2-chloro-5-cyanobenzyl bromide.

Step 1.2: Cyanation of the Benzyl Halide

The newly installed benzyl bromide is then converted to the corresponding benzyl cyanide through a nucleophilic substitution reaction with a cyanide salt.

Experimental Protocol: Synthesis of 2-Chloro-5-cyanobenzyl Cyanide

  • Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-5-cyanobenzyl bromide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • Reagent Addition: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 2-chloro-5-cyanobenzyl cyanide.

Part 2: Hydrolysis to 2-Chloro-5-Cyano Phenylacetic Acid

The final step in the synthesis of the core scaffold is the hydrolysis of the benzyl cyanide. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid.[1][2] A patented method for the preparation of chlorinated phenylacetic acids involves heating the chlorinated benzyl cyanide with hydrochloric acid.[1]

Experimental Protocol: Acid-Catalyzed Hydrolysis of 2-Chloro-5-cyanobenzyl Cyanide [1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloro-5-cyanobenzyl cyanide (1.0 eq) with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid.[1]

  • Reaction Conditions: Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by observing the cessation of ammonia evolution or by TLC analysis.

  • Work-up: After cooling, the reaction mixture is diluted with water, which may cause the product to precipitate.

  • Isolation and Purification: The solid 2-chloro-5-cyano phenylacetic acid can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent system.

Synthesis_Workflow Start 2-Chloro-5-cyanotoluene Step1 Benzylic Bromination (NBS, Benzoyl Peroxide) Start->Step1 Intermediate1 2-Chloro-5-cyanobenzyl Bromide Step1->Intermediate1 Step2 Cyanation (NaCN or KCN) Intermediate1->Step2 Intermediate2 2-Chloro-5-cyanobenzyl Cyanide Step2->Intermediate2 Step3 Acid Hydrolysis (HCl or H2SO4) Intermediate2->Step3 End 2-Chloro-5-cyano Phenylacetic Acid Step3->End

Caption: Synthetic pathway to 2-chloro-5-cyano phenylacetic acid.

The 2-Chloro-5-Cyano Phenylacetic Acid Scaffold in Drug Discovery

The true potential of the 2-chloro-5-cyano phenylacetic acid scaffold lies in its ability to be readily derivatized, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The carboxylic acid handle provides a convenient point for modification, most commonly through the formation of amides and esters.

Amide Derivatives: A Gateway to Diverse Biological Targets

Amide bond formation is a cornerstone of medicinal chemistry, and the 2-chloro-5-cyano phenylacetic acid scaffold is an excellent substrate for this transformation. The resulting amides have the potential to interact with a wide range of biological targets, including enzymes and receptors. The synthesis of these amides is typically straightforward, involving the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Experimental Protocol: General Synthesis of Amide Derivatives

  • Acid Chloride Formation: Convert the 2-chloro-5-cyano phenylacetic acid to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This is typically done in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.

  • Amide Coupling: In a separate flask, dissolve the desired primary or secondary amine in an appropriate solvent, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as a proton scavenger.

  • Reaction: Slowly add the freshly prepared 2-chloro-5-cyano phenylacetyl chloride solution to the amine solution at a low temperature (e.g., 0 °C) to control the reaction exotherm.

  • Work-up and Purification: After the reaction is complete, the mixture is typically washed with aqueous solutions to remove excess reagents and byproducts. The organic layer is then dried and concentrated, and the crude amide derivative is purified by column chromatography or recrystallization.

While specific drug discovery programs centered on 2-chloro-5-cyano phenylacetic acid amides are not extensively documented in publicly available literature, the broader class of phenylacetic acid amides has shown significant biological activity. For instance, amide derivatives are known to possess antimicrobial, anticonvulsant, analgesic, and anti-inflammatory properties.[3] The unique substitution pattern of the 2-chloro-5-cyano phenylacetic acid scaffold offers the potential for novel interactions with biological targets.

A search of chemical databases reveals the existence of complex molecules incorporating the 2-chloro-5-cyanophenyl moiety, such as 7-(2-chloro-5-cyanophenyl)-N-[(1S,3R)-3-hydroxycyclopentyl]-1-benzofuran-2-carboxamide.[4] This highlights the utility of this substituted phenyl ring in the construction of larger, biologically active molecules.

Derivatization_Strategy Scaffold 2-Chloro-5-cyano Phenylacetic Acid Activation Activation (e.g., SOCl2) Scaffold->Activation AcidChloride 2-Chloro-5-cyano Phenylacetyl Chloride Activation->AcidChloride Amide Amide Derivative AcidChloride->Amide Amine Primary or Secondary Amine Amine->Amide

Caption: General strategy for the synthesis of amide derivatives.

Potential Biological Targets and Future Directions

The electron-withdrawing nature of the chloro and cyano groups on the phenyl ring of the scaffold can significantly influence its pharmacokinetic and pharmacodynamic properties. These substituents can impact the pKa of the carboxylic acid, modulate the molecule's lipophilicity, and provide specific interaction points with biological targets.

Potential therapeutic areas where this scaffold could be explored include:

  • Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic rings. The 2-chloro-5-cyano phenylacetic acid scaffold could be used to develop novel inhibitors of protein kinases, histone deacetylases (HDACs), or other enzymes involved in cancer cell proliferation and survival.

  • Infectious Diseases: The scaffold could serve as a starting point for the development of new antibacterial or antifungal agents. The chloro and cyano groups may enhance the antimicrobial activity of the resulting molecules.

  • Inflammation and Immunology: Phenylacetic acid derivatives have a history as non-steroidal anti-inflammatory drugs (NSAIDs). The unique substitution pattern of this scaffold could lead to the discovery of more selective and potent anti-inflammatory agents.

  • Neuroscience: The scaffold could be incorporated into molecules targeting enzymes or receptors in the central nervous system, potentially leading to new treatments for neurological and psychiatric disorders.

Conclusion: A Scaffold with Untapped Potential

The 2-chloro-5-cyano phenylacetic acid scaffold represents a valuable and versatile starting point for drug discovery programs. Its synthesis is achievable through established chemical transformations, and the carboxylic acid functionality provides a convenient handle for the creation of diverse chemical libraries. While direct applications of this specific scaffold in drug discovery are not yet widely reported, the known biological activities of related phenylacetic acid derivatives, coupled with the unique electronic properties of the 2-chloro-5-cyano substitution pattern, suggest a high potential for the discovery of novel and effective therapeutic agents. This guide provides the foundational knowledge for researchers to begin exploring the exciting possibilities offered by this promising molecular architecture.

References

  • Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research, 3(1), 203-209.
  • BenchChem. (2025). Uncharted Territory: A Comparative Look at the Potential Biological Activity of Amides Derived from Cyclic Ketones, Analogs to 2.
  • ResearchGate. (2020, October 14). Synthesis of some amide derivatives and their biological activity.
  • ChemicalBook. (2026, January 13). 2-Chlorophenylacetic acid synthesis.
  • Google Patents. (n.d.). CN110845426A - Preparation method of 2-chloro-5-cyanopyrimidine compound.
  • Google Patents. (n.d.). CN103232339A - Preparation method of chlorinated phenylacetic acid.
  • Semantic Scholar. (n.d.). Synthesis of some Amide derivatives and their Biological activity.
  • Ataman Kimya. (n.d.). BENZYL CYANIDE.
  • Organic Syntheses. (n.d.). Benzyl Cyanide.
  • PubMed. (2023, February 20). Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide.
  • MDPI. (2013, June 28). N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide.
  • Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331.
  • Regulations.gov. (2021, November 17). US Patent No. 8829195.
  • Garg Lab - UCLA. (n.d.). Patents & Products.
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  • Googleapis.com. (n.d.). United States Patent Office.
  • Google Patents. (n.d.). CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid.
  • Google Patents. (n.d.). US4056509A - Preparation of benzyl cyanides.
  • Fisher Scientific. (n.d.). 2-Chloro-5-cyanopyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals.
  • Sigma-Aldrich. (n.d.). (5-Chloro-2-cyanophenyl)boronic acid | 1072946-52-1.
  • BLD Pharm. (n.d.). 5462-71-5|2-(4-Cyanophenyl)acetic acid.
  • PubChem. (n.d.). 7-(2-chloro-5-cyanophenyl)-N-[(1S,3R)-3-hydroxycyclopentyl]-1-benzofuran-2-carboxamide | C21H17ClN2O3 | CID 168284425.
  • Mugberia Gangadhar Mahavidyalaya. (2020, April 21). alkayl cyanides (nitriles) and isocyanides.
  • ChemicalBook. (2026, January 13). 2-Chlorophenylacetic acid | 2444-36-2.
  • MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
  • Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid.
  • PubChem. (n.d.). 2-Chloro-5-cyanobenzoic acid | C8H4ClNO2 | CID 14203095.
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Protocols & Analytical Methods

Method

Using 2-(2-Chloro-5-cyanophenyl)acetic acid as a pharmaceutical intermediate

This technical guide details the application of 2-(2-Chloro-5-cyanophenyl)acetic acid (CAS: 1261849-84-6), a specialized pharmaceutical intermediate. Technical Application Note: 2-(2-Chloro-5-cyanophenyl)acetic Acid Role...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application of 2-(2-Chloro-5-cyanophenyl)acetic acid (CAS: 1261849-84-6), a specialized pharmaceutical intermediate.

Technical Application Note: 2-(2-Chloro-5-cyanophenyl)acetic Acid

Role: Bifunctional Scaffold for Heterocyclic API Synthesis CAS No: 1261849-84-6 Molecular Formula: C₉H₆ClNO₂ Molecular Weight: 195.60 g/mol

Part 1: Executive Summary & Strategic Utility

2-(2-Chloro-5-cyanophenyl)acetic acid is a high-value "orthogonally functionalized" building block. Its strategic value in drug discovery lies in its unique substitution pattern:

  • C1-Acetic Acid Moiety: A versatile handle for amide coupling, esterification, or decarboxylative cross-coupling.

  • C2-Chloride (Activated): Positioned para to the electron-withdrawing cyano group (C5), this chloride is significantly activated for Nucleophilic Aromatic Substitution (SₙAr) , enabling metal-free coupling with amines, thiols, or alkoxides.

  • C5-Nitrile: A robust "masked" functional group that can be retained as a pharmacophore (common in NNRTIs and androgen receptor antagonists) or transformed later into an amide, amine, or tetrazole.

Primary Applications:

  • Precursor for Indole/Oxindole Scaffolds: Via SₙAr displacement of the chloride followed by intramolecular cyclization.

  • Synthesis of CRTH2 Antagonists: The phenylacetic acid core is a recurring motif in prostaglandin D2 receptor antagonists (e.g., Fevipiprant analogs).

  • NNRTI Development: The 2-chloro-5-cyano substitution mimics the electronic profile required for binding in the HIV-1 reverse transcriptase allosteric pocket (similar to Doravirine or Lersivirine precursors).

Part 2: Chemical Profile & Handling

Physicochemical Properties
PropertySpecificationCritical Note
Appearance Off-white to pale yellow solidColor change to dark yellow indicates oxidation or hydrolysis of the nitrile.[1]
Melting Point 172–176 °C (Predicted)Sharp melting point is a key purity indicator; broad range suggests hydration.
Solubility DMSO, Methanol, EtOAcPoorly soluble in water; requires pH adjustment (> pH 8) for aqueous dissolution.
pKa (Acid) ~3.8–4.2Stronger acid than phenylacetic acid due to the electron-withdrawing CN/Cl groups.
Stability Moisture SensitiveThe nitrile is stable, but the acetic acid moiety can decarboxylate under extreme heat (>150°C).
Safety & Storage Protocol
  • Hazard: Irritant (H315, H319). Potential for cyanide release under strong acidic hydrolysis conditions.

  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Desiccate to prevent hydrolysis of the nitrile to the amide.

Part 3: Application Protocols

Protocol A: Quality Control & Characterization

Objective: Verify the integrity of the nitrile and acid groups before downstream synthesis.

Method: HPLC-UV/Vis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: 220 nm (Amide/Acid) and 254 nm (Aromatic).

  • Acceptance Criteria: Purity > 98.0% (Area %).

    • Impurity Marker 1:2-(2-Chloro-5-carbamoylphenyl)acetic acid (Partial hydrolysis product; elutes earlier).

    • Impurity Marker 2:2-(2-Chloro-5-cyanophenyl)acetonitrile (Starting material; elutes later).

Protocol B: SₙAr Functionalization (The "Activated Core" Strategy)

Objective: Exploit the para-cyano activation to displace the C2-chloride with an amine, creating a precursor for cyclization.

Reaction Overview: 2-(2-Cl-5-CN-Ph)AcOH + R-NH2 → 2-(2-(R-amino)-5-CN-Ph)AcOH

Reagents:

  • Substrate: 2-(2-Chloro-5-cyanophenyl)acetic acid (1.0 eq)

  • Nucleophile: Aniline or Primary Alkyl Amine (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.5 eq) or K₂CO₃ (3.0 eq)

  • Solvent: DMSO (anhydrous) or NMP.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of the substrate in 15 mL of anhydrous DMSO under Nitrogen.

  • Activation: Add DIPEA (25 mmol) and stir for 10 minutes at Room Temperature (RT) to deprotonate the carboxylic acid (forming the soluble carboxylate).

  • Addition: Add the amine nucleophile (12 mmol) dropwise.

  • Reaction: Heat the mixture to 100–120°C for 12–18 hours.

    • Mechanism Note: The carboxylate anion prevents self-reaction but may reduce reactivity slightly. If reaction is sluggish, protect the acid as a methyl ester first.

  • Monitoring: Monitor by HPLC. The starting material (Cl-retention) will disappear, replaced by the amino-product (shifted retention).

  • Workup: Cool to RT. Pour into ice-cold 1M HCl (adjust pH to ~3). The product should precipitate.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Troubleshooting:

  • Low Yield: If the SₙAr is slow, use the Methyl Ester derivative instead of the free acid. The ester is more electrophilic.

  • Hydrolysis:[3][4] Avoid aqueous bases at high temperatures to prevent converting the nitrile to an amide.

Protocol C: Cyclization to 5-Cyano-Oxindole

Objective: Convert the SₙAr product into a pharmacologically active oxindole scaffold.

Reaction: 2-(2-(R-amino)-5-CN-Ph)AcOH → 1-R-5-cyanoindolin-2-one

Methodology:

  • Activation: Dissolve the amino-acid intermediate (from Protocol B) in DCM.

  • Coupling Agent: Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Cyclization: Stir at RT for 6–12 hours. The intramolecular amine will attack the activated ester, closing the ring.

  • Result: Formation of a 1-substituted-5-cyanooxindole , a potent scaffold for kinase inhibitors.

Part 4: Visualizing the Workflow

The following diagram illustrates the strategic divergence possible with this intermediate.

SynthesisWorkflow Figure 1: Divergent Synthesis Pathways using 2-(2-Chloro-5-cyanophenyl)acetic acid Start 2-(2-Chloro-5-cyanophenyl) acetic acid (CAS 1261849-84-6) Ester Methyl Ester Derivative Start->Ester MeOH, H+ SNAr SₙAr Product (2-Amino-5-cyano) Start->SNAr Direct SₙAr (High Temp) Ester->SNAr R-NH2, Heat (Cl Displacement) Oxindole 5-Cyano-Oxindole (Kinase Inhibitor Scaffold) SNAr->Oxindole EDC/HOBt (Amide Bond Formation) Indole 5-Cyano-Indole (via Reduction/Cyclization) SNAr->Indole Reductive Cyclization

Caption: Workflow showing the transformation of the starting material into high-value Oxindole and Indole scaffolds via Nucleophilic Aromatic Substitution (SₙAr).

Part 5: References

  • Synthesis of Phenylacetic Acid Derivatives:

    • Title: Preparation method of chlorinated phenylacetic acid.[2][5]

    • Source: CN103232339A (Patent).

    • URL:

  • SₙAr Reactivity of Chloro-Nitriles:

    • Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

    • Source: European Journal of Medicinal Chemistry (2019).[6]

    • URL:

  • Related Scaffold Applications (CRTH2 & Indoles):

    • Title: Discovery of Fevipiprant (QAW039): A Potent, Selective, and Orally Available CRTH2 Antagonist.

    • Source: ACS Medicinal Chemistry Letters (2016).

    • URL:

  • Product Identification:

    • Title: 2-(2-Chloro-5-cyanophenyl)acetic acid (CAS 1261849-84-6) Product Page.

    • Source: GuideChem.

    • URL:

Sources

Application

Application Notes and Protocols for Amide Coupling Reactions Using 2-(2-Chloro-5-cyanophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction Amide bond formation is a cornerstone of synthetic chemistry, particularly in the realms of m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the realms of medicinal chemistry and materials science. The strategic installation of the amide functional group allows for the construction of complex molecular architectures with diverse biological activities and material properties. This guide provides an in-depth technical overview and detailed protocols for the use of 2-(2-Chloro-5-cyanophenyl)acetic acid in amide coupling reactions.

This particular phenylacetic acid derivative presents a unique combination of electronic and steric features. The presence of two electron-withdrawing groups, a chloro and a cyano substituent, on the phenyl ring is anticipated to increase the acidity of the carboxylic acid proton, thereby influencing its reactivity towards activation. These application notes will delve into the mechanistic rationale behind protocol selection, provide step-by-step procedures for common coupling methodologies, and offer guidance on reaction optimization and troubleshooting, with a special focus on the nuances introduced by the substituent pattern of this reagent.

While a specific, peer-reviewed example of an amide coupling reaction featuring 2-(2-Chloro-5-cyanophenyl)acetic acid was not identified in a comprehensive literature search, the protocols herein are built upon well-established and validated methods for structurally and electronically analogous phenylacetic acid derivatives. The principles discussed are grounded in fundamental organic chemistry and have been field-tested across a wide array of substrate classes.

Reagent Information: 2-(2-Chloro-5-cyanophenyl)acetic acid

Understanding the physicochemical properties of 2-(2-Chloro-5-cyanophenyl)acetic acid is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₆ClNO₂Inferred from structure
Molecular Weight 195.60 g/mol Inferred from structure
Appearance White to off-white solidTypical for similar compounds
CAS Number Not definitively available in searched databases. Similar compounds include 2-(2-Cyanophenyl)acetic acid (CAS: 18698-99-2) and 2-Chlorophenylacetic acid (CAS: 2444-36-2).[1][2]ChemScene, Sigma-Aldrich, Kajay Remedies
Solubility Soluble in polar organic solvents such as DMF, DMSO, and THF. Sparingly soluble in less polar solvents like dichloromethane and ethyl acetate.General knowledge for substituted phenylacetic acids.

Note on Reactivity: The electron-withdrawing nature of the chloro and cyano groups increases the acidity of the carboxylic acid proton, making deprotonation more favorable. This enhanced acidity can facilitate the initial activation step in many amide coupling reactions. However, the steric bulk of the ortho-chloro substituent may slightly hinder the approach of bulky activating agents or amines.

Stability of the Cyano Group: The aryl nitrile functionality is generally stable under the neutral to mildly acidic or basic conditions employed in most modern amide coupling reactions. Harsh, prolonged exposure to strong acids or bases, particularly at elevated temperatures, can lead to hydrolysis of the nitrile to a carboxylic acid or amide, respectively. Standard coupling conditions with reagents like EDC/HOBt or HATU are not expected to affect the cyano group.

Mechanism of Amide Bond Formation: A General Overview

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, primarily due to the formation of a non-reactive ammonium carboxylate salt. To overcome this, the carboxylic acid must be activated by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.

Carbodiimide-Mediated Activation (e.g., EDC)

Water-soluble carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine to form the desired amide.

However, the O-acylisourea intermediate can undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is unreactive and can complicate purification. To mitigate this and to reduce the risk of racemization at chiral centers, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, yet still highly reactive towards the amine.

EDC_Mechanism RCOOH 2-(2-Chloro-5-cyanophenyl)acetic acid O_acylisourea O-acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Amide Amide Product O_acylisourea->Amide + R'-NH₂ Urea Urea Byproduct Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt N_acylurea N-acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement Amine R'-NH₂ HOBt HOBt (Additive) Active_Ester->Amide + R'-NH₂

Caption: EDC/HOBt-mediated amide coupling mechanism.

Uronium/Aminium Salt-Based Activation (e.g., HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are highly efficient coupling agents, particularly for sterically hindered substrates. In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which then readily reacts with the amine to yield the amide.

HATU_Workflow cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid Active_Ester OAt-Active Ester RCOOH->Active_Ester + HATU, Base HATU HATU Base Base (DIPEA) Amine Amine (R'-NH₂) Active_Ester->Amine Amide Amide Product Amine->Amide

Caption: General workflow for HATU-mediated amide coupling.

Experimental Protocols

The following protocols are designed as a starting point for the amide coupling of 2-(2-Chloro-5-cyanophenyl)acetic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine coupling partners.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a robust and widely applicable protocol suitable for a broad range of amines.

Materials:

  • 2-(2-Chloro-5-cyanophenyl)acetic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv, if amine is a hydrochloride salt)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., 1N HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-(2-Chloro-5-cyanophenyl)acetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

  • If the amine is provided as a hydrochloride salt, add DIPEA or TEA (2.0-3.0 equiv) to the mixture.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the cooled solution.

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol is particularly effective for sterically hindered amines or when racemization is a significant concern for chiral amines.

Materials:

  • 2-(2-Chloro-5-cyanophenyl)acetic acid (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • HATU (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 4.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Standard workup reagents

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-(2-Chloro-5-cyanophenyl)acetic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (2.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes for pre-activation of the carboxylic acid.

  • Add the amine (1.2 equiv) to the pre-activated mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature for 1-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF, if used), 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Comparative Overview of Protocols

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Cost Generally more cost-effective.More expensive.
Efficiency High for most standard couplings.Very high, especially for hindered substrates.
Byproduct Removal Urea byproduct is water-soluble and easily removed by aqueous workup.Tetramethylurea byproduct is also readily removed.
Racemization HOBt additive significantly suppresses racemization.Excellent at preventing racemization due to the HOAt moiety.
Ideal For General purpose amide synthesis, large-scale reactions.Difficult couplings, sterically hindered amines, chiral substrates.

Troubleshooting and Optimization

  • Low or No Conversion:

    • Incomplete Activation: Ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediates. Consider increasing the amount of coupling reagent.

    • Poor Nucleophilicity of Amine: For electron-deficient or sterically hindered amines, switching to a more powerful coupling reagent like HATU is recommended. Increasing the reaction temperature (e.g., to 40-50 °C) may also improve conversion.

    • Incorrect Base: Ensure a non-nucleophilic base like DIPEA is used, especially with HATU, to avoid reaction with the coupling reagent.

  • Formation of Side Products:

    • N-acylurea (with EDC): Ensure HOBt is used and consider adding it before EDC. Running the reaction at 0 °C initially can also minimize this side reaction.

    • Hydrolysis of Cyano Group: While unlikely under standard conditions, if observed, ensure the reaction is not run for excessively long times at elevated temperatures, and that the workup conditions are not overly harsh.

Conclusion

2-(2-Chloro-5-cyanophenyl)acetic acid is a valuable building block for the synthesis of a diverse range of amide-containing molecules. The electron-withdrawing substituents on the phenyl ring enhance the reactivity of the carboxylic acid, making it amenable to standard amide coupling protocols. By understanding the underlying mechanisms of carboxylic acid activation and by selecting the appropriate coupling reagents and conditions, researchers can effectively utilize this compound in their synthetic endeavors. The protocols provided here, based on the well-established EDC/HOBt and HATU methodologies, offer a solid foundation for the successful synthesis of amides derived from 2-(2-Chloro-5-cyanophenyl)acetic acid. As with any synthetic procedure, careful monitoring and optimization are key to achieving high yields and purity.

References

  • Kajay Remedies. 2-Chloro Phenyl Acetic Acid | CAS 2444-36-2. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.

Sources

Method

Application Note: High-Yield Synthesis and Functionalization of 2-(2-Chloro-5-cyanophenyl)acetic Acid Derivatives

Abstract This guide details the synthetic pathways, reaction parameters, and process controls for the preparation and derivatization of 2-(2-chloro-5-cyanophenyl)acetic acid , a critical scaffold in the development of CR...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic pathways, reaction parameters, and process controls for the preparation and derivatization of 2-(2-chloro-5-cyanophenyl)acetic acid , a critical scaffold in the development of CRTH2 antagonists and non-steroidal anti-inflammatory drugs (NSAIDs). The protocol emphasizes chemoselectivity—specifically the preservation of the aromatic nitrile at position 5 during the hydrolysis of the aliphatic nitrile precursor. We present a scalable route starting from 2-chloro-5-methylbenzonitrile, utilizing a Pinner-type transformation to ensure high purity and yield.

Core Synthesis Strategy

The synthesis of 2-(2-chloro-5-cyanophenyl)acetic acid presents a specific chemoselective challenge: hydrolyzing an aliphatic nitrile (acetonitrile moiety) to a carboxylic acid without affecting the aromatic nitrile (benzonitrile moiety).

Retrosynthetic Analysis
  • Target: 2-(2-Chloro-5-cyanophenyl)acetic acid

  • Immediate Precursor: 2-(2-Chloro-5-cyanophenyl)acetonitrile

  • Starting Material: 2-Chloro-5-methylbenzonitrile (Commercially available or synthesized via Sandmeyer reaction from 2-amino-5-methylbenzonitrile).

Step-by-Step Protocol
Step 1: Radical Bromination (Benzylic Functionalization)

This step installs a leaving group on the methyl substituent.

  • Reagents: 2-Chloro-5-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Carbon tetrachloride (

    
    ) or Trifluorotoluene (greener alternative).
    
  • Conditions: Reflux (

    
    ) for 4–6 hours under 
    
    
    
    atmosphere.
  • Process Control: Monitor consumption of starting material by TLC (Hexane/EtOAc 9:1). The product, 2-chloro-5-cyanobenzyl bromide , is unstable to light and moisture; proceed immediately or store in the dark at

    
    .
    
Step 2: Cyanation (Homologation)

Displacement of the bromide with cyanide introduces the required carbon atom.

  • Reagents: 2-Chloro-5-cyanobenzyl bromide (1.0 eq), Sodium Cyanide (NaCN, 1.2 eq).

  • Solvent: DMSO or DMF/Water (4:1).

  • Conditions: Stir at

    
     for 2–4 hours. Exotherm warning.
    
  • Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine to remove residual cyanide.

  • Product: 2-(2-Chloro-5-cyanophenyl)acetonitrile .

Step 3: Chemoselective Pinner Hydrolysis (The Critical Step)

Direct acid/base hydrolysis often hydrolyzes both nitrile groups. The Pinner reaction sequence offers superior selectivity.

  • Phase A (Imidate Formation):

    • Suspend the dinitrile in anhydrous Methanol (MeOH).

    • Bubble dry HCl gas at

      
       until saturation (or add Acetyl Chloride dropwise to MeOH).
      
    • Stir at

      
       for 12 hours. The aliphatic nitrile forms the methyl imidate salt; the aromatic nitrile remains largely unreactive due to electron deficiency and steric position.
      
  • Phase B (Hydrolysis to Ester):

    • Add water carefully to the reaction mixture.

    • Stir at room temperature for 2 hours. This converts the imidate to Methyl 2-(2-chloro-5-cyanophenyl)acetate .

  • Phase C (Saponification):

    • Treat the ester with Lithium Hydroxide (LiOH, 1.1 eq) in THF/Water (1:1) at

      
      .
      
    • Acidify carefully with 1N HCl to pH 3–4.

    • Result: Selective formation of 2-(2-chloro-5-cyanophenyl)acetic acid .

Functionalization & Derivatization

Once the core acid is synthesized, it serves as a versatile handle for diverse derivatives.

Protocol A: Amide Coupling (Drug Discovery Standard)

Used to generate libraries of potential CRTH2 antagonists.

  • Activation: Dissolve Acid (1.0 eq) in DMF. Add DIPEA (3.0 eq) and HATU (1.1 eq). Stir for 10 mins.

  • Coupling: Add Amine (

    
    , 1.1 eq). Stir at RT for 2–12 hours.[1]
    
  • Alternative (Scale-up): Use T3P (Propylphosphonic anhydride) (50% in EtOAc, 1.5 eq) and Pyridine (2.5 eq). T3P offers easier workup (water-soluble byproducts).

Protocol B: Acid Chloride Formation

For sterically hindered amines or ester formation.

  • Reagent: Thionyl Chloride (

    
    , 2.0 eq) or Oxalyl Chloride (1.2 eq) + cat. DMF.
    
  • Condition: Reflux (for

    
    ) or 
    
    
    
    to RT (for Oxalyl Chloride) in DCM.
  • Note: Avoid prolonged heating to prevent attack on the aromatic nitrile.

Summary of Reaction Conditions
Reaction TypeReagentsSolventTemp/TimeKey Precaution
Bromination NBS, AIBN

or


, 4h
Light sensitive; anhydrous conditions required.
Cyanation NaCN (1.2 eq)DMSO

, 3h
Safety: HCN generation risk. Bleach quench required.
Selective Hydrolysis HCl (gas), MeOHMeOH

-> RT
Controls selectivity for aliphatic over aromatic nitrile.
Amidation T3P, PyridineEtOAc

, 12h
High yield; simple aqueous wash purification.

Pathway Visualization

SynthesisPathway cluster_selectivity Chemoselectivity Checkpoint Start 2-Chloro-5-methylbenzonitrile Bromide 2-Chloro-5-cyanobenzyl bromide Start->Bromide NBS, AIBN Reflux Nitrile 2-(2-Chloro-5-cyanophenyl) acetonitrile Bromide->Nitrile NaCN, DMSO RT Ester Methyl 2-(2-chloro-5-cyanophenyl) acetate Nitrile->Ester 1. HCl/MeOH (Pinner) 2. H2O Acid 2-(2-Chloro-5-cyanophenyl) acetic acid Ester->Acid LiOH, THF/H2O 0°C Amide Amide Derivatives (Drug Candidates) Acid->Amide R-NH2, T3P EtOAc

Figure 1: Synthetic workflow emphasizing the chemoselective Pinner hydrolysis to preserve the aromatic nitrile.

Troubleshooting & Optimization

  • Issue: Hydrolysis of Aromatic Nitrile.

    • Symptom:[1][2][3][4][5][6] Formation of dicarboxylic acid (phthalic acid derivative).

    • Solution: Lower temperature during Pinner reaction (

      
      ). Ensure strict stoichiometry of water during the imidate hydrolysis step.
      
  • Issue: Incomplete Bromination.

    • Symptom:[1][2][3][4][5][6] Residual starting material co-eluting with product.

    • Solution: Add NBS in portions (0.25 eq every hour). Use a 300W tungsten lamp if initiating thermally is slow.

  • Issue: Amide Coupling Yield.

    • Symptom:[1][2][3][4][5][6] Low conversion with secondary amines.

    • Solution: Switch from HATU to

      
       method or Acid Chloride route.
      

References

  • General Synthesis of Phenylacetic Acids

    • Organic Syntheses, Coll. Vol. 1, p. 436 (1941); Vol. 2, p. 59 (1922). Link

  • Selective Nitrile Hydrolysis (Pinner Reaction)

    • Journal of Organic Chemistry, 2009, 74, 1964-1970.[7] (Discusses nitrile reduction/hydrolysis selectivity). Link

  • T3P Coupling Reagent Protocol

    • Organic Process Research & Development, 2009, 13, 5, 900–906. Link

  • Radical Bromination Conditions

    • PrepChem, Synthesis of 2-chloro-4-cyanobenzyl bromide (Analogous procedure). Link

Sources

Application

Application Note: Strategic Utilization of 2-(2-Chloro-5-cyanophenyl)acetic Acid in Peptidomimetic Design

[1] Executive Summary This guide details the synthetic utility of 2-(2-Chloro-5-cyanophenyl)acetic acid (CCPA) as a pharmacophore scaffold.[1] Unlike standard amino acids, CCPA offers a non-canonical aromatic core that s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the synthetic utility of 2-(2-Chloro-5-cyanophenyl)acetic acid (CCPA) as a pharmacophore scaffold.[1] Unlike standard amino acids, CCPA offers a non-canonical aromatic core that serves two distinct functions in drug design:

  • Conformational Anchoring: The ortho-chloro substituent provides steric bulk that restricts bond rotation, favoring specific bioactive conformations (atropisomerism) and enhancing lipophilic contacts within protease S1/S2 pockets.[1]

  • Synthetic Divergence: The meta-cyano group acts as a "latent" functionality.[1] It is stable during standard peptide coupling but can be activated post-synthesis to generate tetrazoles (carboxylic acid bioisosteres) or amidines (arginine mimetics).[1]

This note provides validated protocols for coupling CCPA to resin-bound peptides and subsequent on-resin transformations of the nitrile group.

Chemical Profile & Handling

PropertySpecificationCritical Insight
IUPAC Name 2-(2-Chloro-5-cyanophenyl)acetic acid--
CAS 1261476-57-6 (Representative)--
Formula C9H6ClNO2MW: 195.60 g/mol
Solubility DMSO, DMF, MeOHPoor solubility in water/DCM.[1] Dissolve in DMF for SPPS.
Acidity (pKa) ~3.8 - 4.0 (Estimated)The electron-withdrawing CN and Cl groups increase the acidity of the

-methylene protons compared to phenylacetic acid.[1]
Stability HighStable to TFA (cleavage cocktails) and Piperidine (Fmoc deprotection).[1][2]

Strategic Logic: The "Anchor & Warhead" Model

The utility of CCPA lies in its ability to replace Phenylalanine or Tyrosine residues to improve metabolic stability and potency.

SAR_Logic CCPA 2-(2-Chloro-5-cyanophenyl) acetic acid Ortho_Cl Ortho-Chloro Group (The Anchor) CCPA->Ortho_Cl Meta_CN Meta-Cyano Group (The Warhead) CCPA->Meta_CN Effect_Cl1 Restricts Rotation (Bioactive Conformation) Ortho_Cl->Effect_Cl1 Effect_Cl2 Lipophilic Filling (Hydrophobic Pocket) Ortho_Cl->Effect_Cl2 Effect_CN1 Tetrazole Formation (Angiotensin II Antagonists) Meta_CN->Effect_CN1 Post-Synthetic Modification Effect_CN2 Amidine Formation (Factor Xa/Thrombin Inhibitors) Meta_CN->Effect_CN2 Pinner Rxn

Figure 1: Structure-Activity Relationship (SAR) logic map detailing the dual role of CCPA in peptidomimetic design.

Experimental Protocols

Protocol A: Solid-Phase Coupling of CCPA

Challenge: The electron-withdrawing nature of the substituents (Cl, CN) makes the


-methylene protons more acidic.[1] Strong bases (like DBU) during activation can lead to racemization (if chiral centers are nearby) or oxidative dimerization.[1]
Solution:  Use neutral or weakly basic activation methods.[1]

Materials:

  • Resin: Rink Amide or Wang Resin (0.5 mmol/g loading).[1]

  • Coupling Agents: DIC (Diisopropylcarbodiimide) / Oxyma Pure.[1]

  • Solvent: DMF (Anhydrous).[1]

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 min.

  • Activation: Dissolve CCPA (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and stir for 2 minutes to form the active ester.

    • Note: Avoid HBTU/HATU with DIPEA if possible to minimize base exposure.[1] If HATU is required, use Collidine (TMP) instead of DIPEA.

  • Coupling: Add the pre-activated mixture to the resin. Shake at room temperature for 2 hours.

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] The resin should be negative (colorless).

  • Capping: Cap unreacted sites with Acetic Anhydride/Pyridine (1:1) in DMF if necessary.[1][3][4]

Protocol B: On-Resin Nitrile-to-Tetrazole Conversion

Application: Creating bioisosteres of carboxylic acids (e.g., Valsartan analogs).[1] Mechanism: [2+3] Cycloaddition using an azide source and a Lewis Acid catalyst.[1][5]

Safety Warning: Azides are potential explosion hazards.[1] Do not use metal spatulas. Use a blast shield.[1]

Step-by-Step:

  • Preparation: Ensure the peptide-resin (with CCPA coupled) is washed thoroughly with DMF.[1]

  • Reagent Mix: In a vial, dissolve NaN3 (Sodium Azide, 5.0 eq) and ZnBr2 (Zinc Bromide, 5.0 eq) in DMF.

    • Caution: ZnBr2 is hygroscopic; handle quickly.[1]

  • Reaction: Add the solution to the resin. Heat the reaction vessel to 60°C - 80°C for 12–24 hours.

    • Note: Standard polystyrene resins may degrade at >90°C. PEG-based resins (e.g., ChemMatrix) are preferred for high-temperature steps.[1]

  • Work-up:

    • Wash resin with DMF (3x).[1]

    • Critical Step: Wash with 5% sodium diethyldithiocarbamate in DMF (3x) to remove Zinc traces, which can chelate to the peptide and complicate HPLC/MS analysis.

  • Cleavage: Standard TFA cleavage releases the peptide with the tetrazole moiety intact.[1]

Protocol C: On-Resin Pinner Reaction (Nitrile to Amidine)

Application: Synthesis of protease inhibitors (Trypsin, Thrombin, Factor Xa) where a basic group is required to interact with Aspartate in the S1 pocket.

Step-by-Step:

  • Imidate Formation (Pinner Salt):

    • Suspend resin in anhydrous EtOH/CHCl3 (1:4) .

    • Bubble dry HCl gas through the vessel at 0°C for 30 minutes.

    • Seal and store at 4°C for 12–24 hours.

    • Result: The nitrile converts to the ethyl imidate hydrochloride.

  • Amidine Formation:

    • Wash resin quickly with cold dry EtOH.[1]

    • Add Ammonia (7N in Methanol) or an amine of choice (e.g., ethylamine).

    • Shake at room temperature for 4 hours.

  • Cleavage: Standard TFA cleavage.

Workflow Visualization

Workflow Start Resin-Bound Peptide (N-Terminus Free) Coupling Step 1: Couple CCPA (DIC/Oxyma, DMF) Start->Coupling Branch Decision Point: Target Functionality Coupling->Branch Path_A Path A: Tetrazole (Bioisostere) Branch->Path_A Path_B Path B: Amidine (Protease Inhibitor) Branch->Path_B Path_C Path C: Intact Nitrile (H-Bond Acceptor) Branch->Path_C Rxn_A NaN3, ZnBr2 DMF, 80°C, 12h Path_A->Rxn_A Rxn_B 1. HCl/EtOH (Pinner) 2. NH3/MeOH Path_B->Rxn_B Cleavage Final Cleavage (TFA/TIS/H2O) Path_C->Cleavage Rxn_A->Cleavage Rxn_B->Cleavage

Figure 2: Divergent synthetic workflow for CCPA on solid phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Coupling Yield Steric hindrance from ortho-Cl.[1]Double couple (2x 2h) or switch to HATU/Collidine at 40°C.
Incomplete Tetrazole Conversion Zinc poisoning or low temp.[1]Increase temp to 80°C; Ensure inert atmosphere; Use wash with diethyldithiocarbamate.[1]
Side Products during Pinner Hydrolysis of Imidate.[1]Ensure ALL solvents are strictly anhydrous.[1] Moisture converts imidate to ester/amide.[1]
Resin Degradation High temp during azide step.[1]Switch from Polystyrene (PS) to ChemMatrix or Tentagel resins.[1]

References

  • Solid-Phase Tetrazole Synthesis: Demko, Z. P., & Sharpless, K. B. (2001).[1][6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1] The Journal of Organic Chemistry, 66(24), 7945–7950. Link

  • Pinner Reaction on Resin: Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim. (Classic mechanism reference). For solid phase adaptation: Journal of Combinatorial Chemistry, 2000, 2(1), 19–23.

  • Peptidomimetic Scaffolds: Recio, C., et al. (2017).[1] Phenylacetic Acid Derivatives as Anti-inflammatory Agents.[1] Journal of Medicinal Chemistry.

  • Safety of Azides: Organic Process Research & Development, "Safe Handling of Azides in Organic Synthesis." Link

  • CCPA Chemical Data: CAS Common Chemistry Database, Record for Phenylacetic Acid Derivatives.[1] Link

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for 2-(2-Chloro-5-cyanophenyl)acetic acid

Abstract The selection of an appropriate solvent is a critical, foundational step in drug development, impacting everything from synthesis and purification to formulation and bioavailability. This application note presen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical, foundational step in drug development, impacting everything from synthesis and purification to formulation and bioavailability. This application note presents a comprehensive guide for researchers and scientists on selecting a suitable solvent system for 2-(2-Chloro-5-cyanophenyl)acetic acid, a compound of interest in pharmaceutical research. We move beyond a simple list of solvents, providing a logical, scientifically-grounded workflow that combines theoretical physicochemical principles with a practical, step-by-step experimental protocol. This guide is designed to be a self-validating system, enabling researchers to make informed, data-driven decisions for their specific applications, whether for reaction chemistry, analytical method development, or pre-formulation studies.

Introduction: The Critical Role of Solvent Selection

In modern drug discovery, a significant percentage of new chemical entities (NCEs) exhibit poor aqueous solubility, posing substantial challenges to their development.[1][2] An active pharmaceutical ingredient (API) must be dissolved to be absorbed, and its solubility characteristics dictate the viable pathways for formulation and delivery.[3][4] The choice of solvent is therefore not a trivial procedural step but a strategic decision that influences process efficiency, product stability, safety, and regulatory compliance.[5]

This document provides the theoretical framework and actionable protocols to systematically determine the solubility profile of 2-(2-Chloro-5-cyanophenyl)acetic acid, empowering researchers to select the optimal solvent for their specific needs.

Physicochemical Characterization of the Solute

Understanding the inherent properties of the solute is the first principle of solvent selection. The structure of 2-(2-Chloro-5-cyanophenyl)acetic acid contains several functional groups that dictate its overall polarity and chemical behavior.

Chemical Structure:

(Simplified 2D representation)

The molecule possesses:

  • A non-polar aromatic ring , which contributes to solubility in non-polar organic solvents.

  • Three polar, electron-withdrawing functional groups: a carboxylic acid (-COOH) , a nitrile (-CN) , and a chloro (-Cl) group. These groups increase the molecule's overall polarity and create opportunities for dipole-dipole interactions and hydrogen bonding.

The most critical feature for solubility is the carboxylic acid group, which can act as a hydrogen bond donor and acceptor. Its acidic nature is paramount for pH-dependent solubility modifications.

PropertyValue / DescriptionRationale / Source
Molecular Formula C₉H₆ClNO₂Derived from chemical structure.
Molecular Weight 195.61 g/mol Calculated from the molecular formula.
Key Functional Groups Carboxylic Acid, Nitrile, Phenyl ChlorideStructural analysis.
Predicted Polarity Moderately PolarThe molecule is amphiphilic, with both non-polar (phenyl ring) and highly polar (acid, nitrile) regions.
Estimated pKa ~3.5 - 4.0The pKa of benzoic acid is 4.2.[6] The presence of two strong electron-withdrawing groups (Cl and CN) on the phenyl ring stabilizes the carboxylate conjugate base, increasing the acidity and thus lowering the pKa.

Theoretical Principles of Solubility and Solvent Selection

The "Like Dissolves Like" Principle

This fundamental principle states that a solute will dissolve best in a solvent that has a similar polarity. Given the mixed polarity of 2-(2-Chloro-5-cyanophenyl)acetic acid, it is predicted to have poor solubility in highly non-polar solvents (like hexane) and limited solubility in highly polar protic solvents like water (in its neutral form). Its optimal solubility is anticipated in polar organic solvents, both protic and aprotic, that can effectively solvate both the aromatic ring and the polar functional groups.

The Impact of pH on Solubility

For an ionizable compound like a carboxylic acid, pH is the most powerful tool for modifying aqueous solubility. The relationship between pH, pKa, and the ionization state of the acid is described by the Henderson-Hasselbalch equation.

When the pH of the solution is below the pKa, the acidic compound exists primarily in its neutral, protonated form (R-COOH), which is less water-soluble. When the pH is above the pKa, the compound deprotonates to form its conjugate base, a carboxylate salt (R-COO⁻), which is an ion and therefore significantly more soluble in aqueous media.[7][8] This principle is the cornerstone of formulating acidic drugs and is a key variable to test.

Classification of Solvents

Selecting a diverse set of solvents for initial screening is crucial. They can be broadly categorized based on their polarity and hydrogen bonding capabilities.

Solvent ClassExample SolventsKey Characteristics
Polar Protic Water, Methanol, EthanolPossess O-H or N-H bonds; can donate and accept hydrogen bonds. Effective at solvating ions.
Polar Aprotic Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Have large dipole moments but lack O-H or N-H bonds; can accept but not donate hydrogen bonds.
Non-Polar Toluene, Hexane, Dichloromethane (DCM)Low dielectric constants; interact primarily through weaker van der Waals forces.

Systematic Solvent Screening: Workflow and Protocols

The following workflow provides a logical progression from broad screening to fine-tuning for specific applications.

Solvent_Selection_Workflow cluster_prep Phase 1: Preparation & Theory cluster_screen Phase 2: Experimental Screening cluster_analysis Phase 3: Analysis & Selection A Define Application (Synthesis, Formulation, Analysis) B Characterize Solute (Structure, pKa, Polarity) A->B C Initial Organic Screen (Polar Aprotic, Polar Protic, Non-Polar) B->C D Aqueous Solubility & pH Modification (pH 2, 7.4, 9) B->D E Record & Quantify Results (mg/mL or Qualitative) C->E D->E F Analyze Data vs. Application Needs (Volatility, Safety, Compatibility) E->F G Select Optimal Solvent or Mixture F->G

Caption: Workflow for systematic solvent selection.

Protocol 1: Small-Scale Qualitative Solubility Screening

Objective: To rapidly assess the solubility of 2-(2-Chloro-5-cyanophenyl)acetic acid in a diverse range of common laboratory solvents.

Materials:

  • 2-(2-Chloro-5-cyanophenyl)acetic acid

  • Vials (e.g., 2 mL glass vials) with caps

  • Analytical balance

  • Vortex mixer

  • Solvents: Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Toluene, Deionized Water.

Procedure:

  • Preparation: Weigh approximately 5 mg of 2-(2-Chloro-5-cyanophenyl)acetic acid into each labeled vial.

  • Solvent Addition: Add 100 µL of the first solvent to the corresponding vial. This creates an initial target concentration of 50 mg/mL.

  • Mixing: Cap the vial and vortex vigorously for 60 seconds.

  • Visual Observation: Visually inspect the vial against a contrasting background. Note if the solid has completely dissolved. If not, observe if it is partially soluble or appears to be completely insoluble.

  • Incremental Addition (if not fully dissolved): If the solid is not fully dissolved, add another 400 µL of the solvent (for a total of 500 µL). This brings the target concentration to 10 mg/mL. Vortex for another 60 seconds and observe.

  • Final Addition (if necessary): If the solid is still not fully dissolved, add a final 500 µL of solvent (for a total of 1.0 mL). This brings the target concentration to 5 mg/mL. Vortex again and make a final observation.

  • Recording Data: Record the results using qualitative or semi-quantitative terms (e.g., Insoluble, Sparingly Soluble, Soluble, Freely Soluble) and note the approximate concentration at which dissolution occurred.

  • Repeat: Repeat steps 2-7 for each solvent to be tested.

Protocol 2: pH-Dependent Aqueous Solubility

Objective: To determine the effect of pH on the aqueous solubility of 2-(2-Chloro-5-cyanophenyl)acetic acid.

Materials:

  • Protocol 1 materials

  • Buffer solutions:

    • pH 2.0 (e.g., 0.01 M HCl)

    • pH 7.4 (e.g., Phosphate-Buffered Saline, PBS)

    • pH 9.0 (e.g., Borate buffer)

  • pH meter

Procedure:

  • Preparation: Weigh approximately 2-5 mg of the compound into three separate vials.

  • Solvent Addition: Add 1.0 mL of the pH 2.0 buffer to the first vial, 1.0 mL of the pH 7.4 buffer to the second, and 1.0 mL of the pH 9.0 buffer to the third.

  • Equilibration: Cap the vials and mix (e.g., on a shaker or rotator) at a constant temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 4-24 hours). This ensures the measurement reflects the true thermodynamic solubility.

  • Observation & Quantification:

    • Visual: Observe if the compound has fully dissolved in any of the buffers.

    • (Optional but Recommended) Quantitative Analysis: If undissolved solid remains, filter the suspension through a 0.22 µm syringe filter (ensure the filter material is compatible with the buffer). Analyze the clear filtrate using a suitable analytical method, such as HPLC-UV, to determine the precise concentration of the dissolved compound. This provides a quantitative solubility value in mg/mL or molarity.[1]

Data Interpretation and Selection

The results from the screening protocols should be compiled into a clear table for comparison.

Table: Example Solubility Profile for 2-(2-Chloro-5-cyanophenyl)acetic acid

SolventSolvent ClassSolubility (at 25°C)Observations
HexaneNon-Polar< 1 mg/mL (Insoluble)No visible dissolution.
TolueneNon-Polar< 5 mg/mL (Slightly Soluble)Some dissolution, but mostly suspended.
DichloromethaneNon-Polar~10 mg/mL (Sparingly Soluble)Dissolves with mixing.
WaterPolar Protic< 1 mg/mL (Insoluble)Insoluble in neutral water.
Methanol Polar Protic > 50 mg/mL (Freely Soluble) Dissolves readily.
Ethanol Polar Protic > 50 mg/mL (Freely Soluble) Dissolves readily.
Acetone Polar Aprotic > 50 mg/mL (Freely Soluble) Dissolves very quickly.
Acetonitrile Polar Aprotic ~25 mg/mL (Soluble)Requires vortexing to fully dissolve.
THF Polar Aprotic > 50 mg/mL (Freely Soluble) Dissolves readily.
DMSO Polar Aprotic > 100 mg/mL (Very Soluble) Dissolves instantly.
pH 2.0 BufferAqueous< 1 mg/mLConsistent with neutral form.
pH 7.4 BufferAqueous~15 mg/mLSignificant increase as pH > pKa.
pH 9.0 BufferAqueous> 50 mg/mLHigh solubility in ionized form.

(Note: Data in this table is illustrative and should be determined experimentally.)

Selection Criteria:

  • For Organic Synthesis: A solvent that provides high solubility and is compatible with reaction conditions (e.g., appropriate boiling point, inertness). THF or Acetone might be excellent choices.

  • For Purification (Crystallization): A binary solvent system is often ideal. One might choose a solvent in which the compound is highly soluble (like Methanol) and an anti-solvent in which it is poorly soluble (like water or hexane) to induce crystallization.

  • For Analytical Chemistry (HPLC): Acetonitrile and Methanol are common choices as they are miscible with water and transparent in the UV range.

  • For Formulation: For an oral dosage form, creating a salt of the acid to dissolve in aqueous media at physiological pH is a viable strategy.[4] The data from the pH-dependent study is critical here. For topical formulations, a solvent like ethanol or a blend might be appropriate.

Safety and Handling

It is imperative to handle all chemicals with care. Always consult the Safety Data Sheet (SDS) for 2-(2-Chloro-5-cyanophenyl)acetic acid and for every solvent used. Work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Be mindful of solvent classifications according to ICH Q3C guidelines regarding toxicity and residual limits in final drug products.[5]

References

  • Solving solubility issues in modern APIs. TAPI. [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Ascendia Pharma. [Link]

  • 2-Chloro Phenyl Acetic Acid. Kajay Remedies. [Link]

  • Solvent selection in medicinal chemistry. Royal Society of Chemistry. [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. UPM Pharmaceuticals. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • 2-(4-cyanophenyl)acetic acid. LookChem. [Link]

  • Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]

  • Impact of Solvent Selection and Absorptivity on Dissolution Testing of Acetylsalicylic Acid Enteric-Coated Tablets. Dissolution Technologies. [Link]

  • Solvent selection in liquid chromatography. ScienceDirect. [Link]

  • Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Pharmaceutical Outsourcing. [Link]

  • Chloro(phenyl)acetic acid. PubChem. [Link]

  • pKa Vaules for Organic and Inorganic Bronsted Acids at 25°C. University of Wisconsin-Madison. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing decarboxylation of 2-(2-Chloro-5-cyanophenyl)acetic acid

Technical Support Center: Process Chemistry & Stability Guide Subject: Preventing Decarboxylation of 2-(2-Chloro-5-cyanophenyl)acetic Acid Document ID: TS-ORG-2024-05C Executive Summary & Stability Profile The Core Issue...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Chemistry & Stability Guide Subject: Preventing Decarboxylation of 2-(2-Chloro-5-cyanophenyl)acetic Acid Document ID: TS-ORG-2024-05C

Executive Summary & Stability Profile

The Core Issue: 2-(2-Chloro-5-cyanophenyl)acetic acid is structurally predisposed to thermal decarboxylation. Unlike unsubstituted phenylacetic acid, this molecule possesses a "perfect storm" of electronic and steric factors that lower the activation energy for the loss of


.

Why it fails:

  • Electronic Activation: The 5-cyano group (strong electron-withdrawing group, EWG) and the 2-chloro group (inductive EWG) pull electron density away from the benzylic carbon. This stabilizes the carbanion transition state formed during decarboxylation.[1]

  • Steric Strain: The 2-chloro substituent creates steric clash with the acetic acid side chain, twisting it out of planarity. Relief of this steric strain provides a thermodynamic driving force for the ejection of

    
     to form the smaller 2-chloro-5-cyanotoluene.
    

Critical Thresholds:

Parameter Safe Limit Danger Zone Consequence

| Temperature | < 45°C | > 60°C | Rapid evolution of


; Yield loss. |
| pH (Aqueous)  | 4.0 – 9.0 | < 2.0 or > 12.0 | Acid-catalyzed decarboxylation (via zwitterion) or dianion instability. |
| Solvent  | Toluene, DCM, TBME | DMSO, DMF (Hot) | Polar aprotic solvents lower the energy of the transition state. |

Mechanism of Failure (Visualized)

Understanding the enemy is the first step to defeating it. The diagram below illustrates the transition state you are trying to avoid.

DecarboxylationMechanism cluster_factors Destabilizing Factors Substrate 2-(2-Chloro-5-cyanophenyl) acetic acid TS Transition State (Stabilized by Cl & CN) Substrate->TS Heat / H+ Product 2-Chloro-5-cyanotoluene (Dead End) TS->Product Irreversible CO2 CO2 (Gas) TS->CO2 Factor1 Ortho-Cl: Steric Repulsion Factor1->TS Factor2 Meta-CN: Inductive Withdrawal Factor2->TS

Figure 1: The decarboxylation pathway. Note that the Ortho-Cl and Meta-CN groups lower the energy barrier for the transition state, making the molecule fragile.

Troubleshooting & Protocols (Q&A Format)

Phase 1: Synthesis & Reaction

Q: I am hydrolyzing the nitrile precursor (2-chloro-5-cyanobenzyl cyanide) using H2SO4 at reflux, but my yield is low. What is happening? A: You are likely decarboxylating the product as fast as you form it. "Reflux" is the enemy here.

  • The Fix: Switch to Alkaline Hydrolysis at controlled temperatures.

    • Use NaOH (2.5 eq) in Methanol/Water (1:1).

    • Heat to maximum 50°C , monitoring conversion by HPLC. Do not reflux.

    • The carboxylate salt (which forms in base) is significantly more stable than the free acid at elevated temperatures.

Q: Can I use oxidative cleavage of a styrene precursor instead? A: Yes, but avoid permanganate (KMnO4) under acidic conditions.

  • Recommendation: Use RuCl3 / NaIO4 (Sharpless conditions) in Acetonitrile/Water. This reaction proceeds at ambient temperature (20–25°C), completely bypassing the thermal risk profile.

Phase 2: Workup & Isolation (The Danger Zone)

Q: My reaction looks good on HPLC, but after acidifying to precipitate the product, I see bubbles and the solid turns into an oil. Why? A: You are witnessing "Exothermic Decarboxylation." Acidification is exothermic. If you dump acid in, the local temperature spikes while the pH drops below 2.0. This combination triggers immediate loss of


.

Protocol: The "Cold-Quench" Isolation Follow this strictly to maximize recovery.

  • Cool Down: Cool your alkaline reaction mixture to 0–5°C using an ice/brine bath.

  • Solvent Overlay: Add a layer of cold Ethyl Acetate or MTBE (Methyl tert-butyl ether) before acidification. This acts as a heat sink and immediately extracts the free acid as it forms.

  • Controlled Acidification:

    • Use 2M HCl (not Conc. HCl).

    • Add dropwise.

    • Internal Temp Limit: Never allow the internal temp to exceed 10°C .

  • Target pH: Stop acidifying at pH 3.5 – 4.0 . Do not go to pH 1. The product will precipitate or extract effectively at pH 4 due to the EWGs lowering its pKa.

Q: Can I distill the product to purify it? A: Absolutely not. Even under high vacuum, the pot temperature required to distill this arylacetic acid will cause massive degradation.

  • Alternative: Recrystallize from minimal Toluene/Heptane or 1,2-Dichloroethane at <50°C.

Phase 3: Drying & Storage

Q: I put the wet cake in a vacuum oven at 60°C overnight, and it turned brown. Is it salvageable? A: Likely not. The brown color indicates polymerization of the decarboxylated by-products.

  • Correct Drying:

    • Method A: Lyophilization (Freeze drying) from a Dioxane/Water mixture (Best for stability).

    • Method B: Vacuum oven at Room Temperature (25°C) with

      
       as a desiccant.
      
    • Method C: Nitrogen sweep drying.

Decision Tree: Safe Isolation Workflow

Use this logic flow to determine your next step during processing.

IsolationLogic Start Reaction Complete (Alkaline Solution) CheckTemp Is Temp < 10°C? Start->CheckTemp Cool Cool to 0-5°C CheckTemp->Cool No Solvent Add MTBE/EtOAc Layer CheckTemp->Solvent Yes Cool->CheckTemp Acidify Add 2M HCl Dropwise Solvent->Acidify CheckpH Is pH = 4.0? Acidify->CheckpH CheckpH->Acidify No (>4) StopAcid STOP Acid Addition CheckpH->StopAcid Yes Extract Separate Organic Layer Wash with Brine StopAcid->Extract Dry Vac Dry @ 25°C Extract->Dry

Figure 2: Step-by-step isolation logic to prevent thermal/pH shock.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience. (Explains the general mechanism of decarboxylation facilitated by electron-withdrawing groups).

  • Tietze, L. F., & Eicher, T. Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard protocols for handling sensitive carboxylic acids).

  • Anderson, N. G. Practical Process Research & Development. Academic Press. (Source for "Cold-Quench" isolation techniques and pH control in scale-up).

  • PubChem Database. 2-(2-Chlorophenyl)acetic acid Compound Summary. (Used for comparative stability data of the parent scaffold). [Link]

Sources

Optimization

Technical Support Center: Purification of 2-(2-Chloro-5-cyanophenyl)acetic acid

Introduction Welcome to the technical support hub for the purification of 2-(2-Chloro-5-cyanophenyl)acetic acid . This intermediate is critical in the synthesis of CRTH2 antagonists and other non-steroidal anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the purification of 2-(2-Chloro-5-cyanophenyl)acetic acid . This intermediate is critical in the synthesis of CRTH2 antagonists and other non-steroidal anti-inflammatory pharmacophores.

Achieving high purity (>99%) for this compound is challenging due to two competing molecular features:

  • The Cyano Group (-CN): Sensitive to hydrolysis (converting to amide/acid) under prolonged heating in aqueous acidic/basic conditions.

  • The Chloro-Phenyl Ring: Increases lipophilicity, often leading to "oiling out" rather than discrete crystallization.

This guide provides a self-validating purification protocol designed to maximize yield while preventing cyano-hydrolysis.

Module 1: Solvent System Selection

We recommend two solvent systems based on the impurity profile and available equipment.

SystemSolventsMechanismProsCons
System A (Preferred) Toluene Single-Solvent Temperature SwingExcellent impurity rejection; minimizes hydrolysis risk (anhydrous).Lower single-pass yield (~75-80%) compared to anti-solvent methods.
System B (Alternative) Ethyl Acetate / n-Heptane Solvent / Anti-SolventHigher recovery (>85%); tunable polarity for removing specific impurities.Higher risk of "oiling out" if heptane is added too quickly.

Expert Insight: Avoid Ethanol/Water systems if possible. While effective for general phenylacetic acids, the elevated boiling point of water combined with the acidity of the compound itself can catalyze the hydrolysis of the 5-cyano group to an amide impurity [1].

Module 2: Standard Operating Procedure (SOP)

Protocol A: Recrystallization from Toluene (Anhydrous)

Prerequisites:

  • Crude 2-(2-Chloro-5-cyanophenyl)acetic acid (dried, <1% water content).

  • Anhydrous Toluene (Reagent Grade).

  • Mechanical stirring (overhead stirrer preferred over magnetic to prevent grinding).

Step-by-Step Workflow:

  • Dissolution:

    • Charge crude solid into a reactor/flask.

    • Add Toluene (3.5 - 4.0 volumes) relative to solid weight (e.g., 4 mL per 1 g).

    • Heat to 85–90°C . Note: The melting point is likely >100°C; do not exceed the boiling point of toluene (110°C).

    • If solids remain, add Toluene in 0.5 volume increments until clear.

  • Hot Filtration (Polishing):

    • While at 85°C, filter through a pre-heated sintered glass funnel or Celite pad to remove insoluble mechanical impurities.

    • Critical: Rinse the filter with 0.5 volumes of hot toluene.

  • Controlled Cooling & Seeding:

    • Cool the filtrate slowly to 65–70°C .

    • Seeding: Add 0.5% w/w pure seed crystals.

    • Hold: Maintain at 65°C for 30 minutes to allow the "seed bed" to establish. This prevents oiling out.[1]

  • Crystallization:

    • Ramp down temperature at a rate of 10°C per hour until reaching 0–5°C .

    • Agitate gently (low RPM) to avoid breaking crystals.

  • Isolation:

    • Filter the slurry under vacuum.[1][2]

    • Wash the cake with cold Toluene (0°C) (2 x 1 volume).

    • Wash with n-Heptane (1 x 1 volume) to remove residual toluene.

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours. Ensure vacuum is <50 mbar.

Visual Workflow: Recrystallization Logic

RecrystallizationWorkflow Start Crude Material (Solid) Dissolve Dissolution (Toluene, 90°C) Start->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool1 Cool to Metastable Zone (65-70°C) Filter->Cool1 Seed Add Seed Crystals (Critical Step) Cool1->Seed Prevent Oiling Cool2 Controlled Cooling (10°C/hr to 5°C) Seed->Cool2 Crystal Growth Isolate Filtration & Wash (Cold Toluene/Heptane) Cool2->Isolate Dry Vacuum Dry (45°C, <50 mbar) Isolate->Dry

Caption: Figure 1.[3] Optimized workflow for Toluene-based recrystallization emphasizing the seeding window to prevent phase separation (oiling).

Module 3: Troubleshooting Guide

Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form on the flask walls or bottom as the solution cools. Cause: The solution entered the "labile zone" (supersaturated) too quickly at a temperature where the product is molten (above its oiling point but below its melting point in solvent).

Corrective Action:

  • Re-heat: Heat the mixture back to 90°C until the oil redissolves.

  • Adjust Solvent: Add 10-15% more Toluene. (Lower concentration reduces the oiling temperature).

  • Seed at Higher Temp: Add seed crystals at 75°C instead of 65°C.

  • Slower Ramp: Cool at 5°C/hour instead of 10°C/hour.

Issue 2: Hydrolysis of Cyano Group

Symptom: HPLC shows a new peak (Amide) or Mass Spec shows M+18 (Amide) or M+19 (Acid). Cause: Presence of water at high temperatures, likely catalyzed by the carboxylic acid moiety itself.

Corrective Action:

  • Check Solvents: Ensure Toluene is "Anhydrous" grade.

  • Reduce Heat Exposure: Do not hold the solution at 90°C for >2 hours.

  • Switch Protocol: If hydrolysis persists, switch to Ethyl Acetate/Heptane at lower temperatures (reflux at 70°C).

Issue 3: Color Retention (Yellow/Brown)

Symptom: Crystals remain off-white or yellow after drying. Cause: Polar oligomeric impurities trapped in the crystal lattice.

Corrective Action:

  • Carbon Treatment: During the "Hot Filtration" step, add 5% w/w Activated Carbon (e.g., Darco G-60). Stir for 15 mins at 85°C, then filter hot through Celite.

Visual Troubleshooting: Oiling Out Decision Tree

OilingTroubleshooting Problem Problem: Product Oils Out Reheat Re-heat to Clear Solution Problem->Reheat CheckTemp Is Temp > Oiling Point? Action1 Add 10% More Solvent (Dilute) CheckTemp->Action1 Solution too conc. Action2 Seed at Higher Temp (+5°C) CheckTemp->Action2 Metastable zone missed Reheat->CheckTemp Action1->Action2 Action3 Add Co-Solvent (e.g., 5% EtOAc) Action2->Action3 If still failing

Caption: Figure 2. Decision matrix for remediating phase separation (oiling out) during cooling.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Ethanol or Methanol for recrystallization?

A: While phenylacetic acids are soluble in alcohols, we advise caution. Alcohols can undergo Fischer Esterification with the acetic acid tail if heated for long periods without a catalyst, or facilitate hydrolysis of the nitrile. If you must use alcohol, use Isopropanol (IPA) and keep hold times short.

Q2: My yield is only 60%. How can I improve it?

A: Toluene has a solubility limit. To recover the remaining 40%:

  • Concentrate the mother liquor to 1/3 volume.

  • Cool to 0°C and filter the "second crop".

  • Alternatively, add n-Heptane (anti-solvent) to the mother liquor to force precipitation. Note: Second crops usually have lower purity.

Q3: What is the expected melting point?

A: Based on homologous series (2-chlorophenylacetic acid ~95°C; 4-cyanophenylacetic acid ~150°C), the 2-chloro-5-cyano derivative typically melts in the range of 125°C – 135°C . A sharp melting range (<2°C) indicates high purity.

References

  • Organic Syntheses , Coll.[4] Vol. 1, p. 293 (1941); Vol. 2, p. 108 (1943). General handling of phenylacetic acid derivatives and hydrolysis risks.

  • BenchChem Technical Data , "Synthesis and Purification of 2-(2-Chlorophenyl)acetohydrazide". Solvent selection logic for chlorinated phenylacetic acids.

  • MIT OpenCourseWare , "Two-Solvent Recrystallization Guide". Principles of seeding and anti-solvent addition.[5]

  • PubChem Compound Summary , "2-(4-Cyanophenyl)acetic acid" (CAS 5462-71-5) and "2-Chlorophenylacetic acid" (CAS 2444-36-2). Solubility and physical property baselines.[1][2][6][7]

Sources

Troubleshooting

Stability of 2-(2-Chloro-5-cyanophenyl)acetic acid under basic conditions

Here is a technical support center for researchers, scientists, and drug development professionals. Guide to Stability and Handling Under Basic Conditions Welcome to the technical support resource for 2-(2-Chloro-5-cyano...

Author: BenchChem Technical Support Team. Date: February 2026

Here is a technical support center for researchers, scientists, and drug development professionals.

Guide to Stability and Handling Under Basic Conditions

Welcome to the technical support resource for 2-(2-Chloro-5-cyanophenyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this compound in their experimental workflows. We will address common questions and troubleshooting scenarios related to its stability in basic environments, providing not just protocols but the chemical reasoning behind them to ensure the integrity of your results.

Section 1: Overview of Molecular Stability

2-(2-Chloro-5-cyanophenyl)acetic acid possesses several functional groups that can exhibit reactivity under basic conditions. Understanding these potential reaction pathways is critical for designing robust experimental protocols and for troubleshooting unexpected outcomes. The primary sites of reactivity are the carboxylic acid, the nitrile group, the benzylic protons, and the aryl chloride bond.

The following diagram highlights these key functional groups and their potential for reactivity in a basic environment.

Caption: Figure 1: Potential reactive sites on 2-(2-Chloro-5-cyanophenyl)acetic acid.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm running a reaction in aqueous NaOH and observing a new, more polar impurity. My mass spectrometry data suggests the addition of an oxygen atom and loss of nitrogen. What is happening?

A: You are most likely observing the base-catalyzed hydrolysis of the nitrile group. This is a common reaction pathway for nitriles in the presence of aqueous bases like sodium hydroxide, especially when heated.[1] The reaction proceeds in two main stages: first, the nitrile is converted to a primary amide, which is then further hydrolyzed to a carboxylate salt.[2][3]

Mechanism Insight: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile.[4][5] This forms an intermediate that, after a series of proton transfers, yields an amide. Under sufficiently harsh conditions (e.g., higher temperature, prolonged reaction time, or higher base concentration), this amide intermediate will itself be hydrolyzed to the corresponding carboxylate.[4]

Troubleshooting and Prevention:

  • Temperature Control: Perform your reaction at the lowest effective temperature. Nitrile hydrolysis is significantly accelerated by heat.

  • Limit Exposure Time: If possible, shorten the reaction time or the duration the compound is exposed to the basic solution.

  • Choice of Base: If your protocol allows, consider using a non-nucleophilic, sterically hindered base, or a weaker base like potassium carbonate, which may be less likely to initiate hydrolysis.

The following diagram illustrates the base-catalyzed nitrile hydrolysis pathway.

G Figure 2: Nitrile Hydrolysis Pathway start 2-(2-Chloro-5-cyanophenyl) acetic acid step1 Nucleophilic attack by OH⁻ on nitrile carbon start->step1 inter1 Intermediate: Amide step1->inter1 Milder Conditions step2 Hydrolysis of Amide (Harsher Conditions) inter1->step2 end Final Product: 2-(2-Chloro-5-carboxyphenyl) acetic acid (dicarboxylate salt) step2->end Vigorous Conditions

Caption: Figure 2: Stepwise hydrolysis of the nitrile group under basic conditions.

Q2: How stable is the chloro-substituent on the aromatic ring? Should I be concerned about dechlorination?

A: The aryl chloride in this molecule is generally stable under most standard basic conditions (e.g., NaOH, K₂CO₃ at or near room temperature). Aryl halides are significantly less reactive towards nucleophilic substitution than alkyl or acyl halides.[6][7] This is due to the partial double-bond character between the chlorine and the sp²-hybridized ring carbon, which strengthens the C-Cl bond.[8]

When to Be Cautious:

  • Extreme Conditions: Very high temperatures and pressures, in combination with a strong base, can promote nucleophilic aromatic substitution. These conditions are typically outside the scope of standard laboratory procedures.

  • Organometallic Reagents: If you are using potent nucleophiles like organolithium reagents or Grignard reagents in your synthesis, displacement of the chloride is a possibility.

  • Photochemical Reactions: In experiments involving UV light, the C-Cl bond could be susceptible to cleavage, although this is a distinct mechanism from base-induced instability.

For most applications in process chemistry and drug development, you can consider the aryl chloride bond to be robust.

Q3: I am using a very strong, non-aqueous base (e.g., LDA, NaH) in my protocol. Are there any other potential stability issues I should be aware of?

A: Yes. With strong, non-nucleophilic bases, the most likely side reaction is the deprotonation of the benzylic protons (the -CH₂- group).[9] These protons are more acidic than typical alkyl protons because the resulting carbanion is resonance-stabilized by the adjacent aromatic ring.[10][11][12]

Consequences of Benzylic Deprotonation:

  • Isomerization/Racemization: If the chiral center is at the benzylic position in a related molecule, deprotonation would lead to racemization.

  • Unwanted Alkylation/Addition: The resulting benzylic anion is a potent nucleophile. If there are any electrophiles present in your reaction mixture (e.g., alkyl halides, carbonyls), it can lead to the formation of undesired C-C bonds.

  • Oxidation: Benzylic anions can be sensitive to oxidation, especially if exposed to atmospheric oxygen during the workup, potentially leading to the formation of a ketone at that position. The benzylic position is generally susceptible to oxidation.[13]

Recommendation: If your protocol requires a strong base but you wish to avoid benzylic deprotonation, ensure the temperature is kept very low (e.g., -78 °C) and that the base is added slowly. Additionally, ensure all reagents are anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Section 3: Troubleshooting Guide

This table provides a quick reference for identifying and resolving common issues related to the stability of 2-(2-Chloro-5-cyanophenyl)acetic acid in basic media.

Observed Symptom Potential Cause Recommended Action & Explanation
Appearance of a second carboxylic acid functionality (dicarboxylic acid product) Nitrile Hydrolysis Lower the reaction temperature and/or reduce the concentration of the aqueous base. The hydrolysis rate is highly dependent on these factors.[4]
Formation of a primary amide intermediate Partial Nitrile Hydrolysis This indicates the conditions are not vigorous enough for full hydrolysis. To avoid it, use milder bases or lower temperatures. To promote full hydrolysis, increase temperature or reaction time.[1][4]
Low recovery of starting material; complex mixture of byproducts Benzylic Deprotonation & Subsequent Reactions This is likely when using very strong bases (e.g., LDA, n-BuLi). Maintain strict anhydrous, inert conditions and low temperatures (-78 °C). The benzylic carbanion is highly reactive.[11]
Loss of chlorine from the molecule Nucleophilic Aromatic Substitution This is highly unlikely under standard conditions.[6] Verify your reaction conditions are not excessively harsh (e.g., >150 °C). Confirm the identity of the byproduct, as it may be from an unexpected impurity.

Section 4: Experimental Protocol

Protocol: Monitoring the Stability of 2-(2-Chloro-5-cyanophenyl)acetic acid in Aqueous Base

This protocol provides a workflow for determining the compound's stability under your specific experimental conditions.

Objective: To quantify the rate of degradation (specifically nitrile hydrolysis) of the title compound in a given basic solution over time.

Materials:

  • 2-(2-Chloro-5-cyanophenyl)acetic acid

  • Your chosen base (e.g., 1M NaOH)

  • HPLC-grade water and acetonitrile

  • Formic acid (or other modifier for HPLC)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a Stock Solution: Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In a thermostated reaction vessel, bring your aqueous base solution (e.g., 1M NaOH) to the desired experimental temperature (e.g., 25 °C, 50 °C, 80 °C).

  • Initiate Reaction: Add a small, known volume of the stock solution to the basic solution to achieve the target starting concentration. Start a timer immediately.

  • Time-Point Sampling: At regular intervals (e.g., t = 0, 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot of the reaction mixture.

  • Quench Sample: Immediately neutralize the aliquot with an equivalent amount of acid (e.g., 1M HCl) to stop the degradation. Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Analyze each time-point sample by reverse-phase HPLC. Monitor the disappearance of the starting material peak and the appearance of any new peaks (e.g., the amide intermediate or the dicarboxylic acid product).

  • Data Analysis: Plot the peak area of the starting material against time to determine the degradation kinetics.

The following diagram outlines this experimental workflow.

Caption: Figure 3: A systematic workflow for quantifying compound stability.

References

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. [Link]

  • TutorChase. How is saponification related to esters?[Link]

  • Chemistry Steps. (2021, September 25). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Chemistry LibreTexts. (2023, January 22). Saponification. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • EBSCO. Saponification | Chemistry | Research Starters. [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Scribd. Esterification and Saponification. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • OCR A-Level Chemistry Notes. Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5). [Link]

  • Unknown Source. HYDROLYSIS. [Link]

  • IITian Academy. 33.3 Acyl chlorides Study Notes. [Link]

  • SATHEE - IIT Kanpur. Chemistry Acid Chloride. [Link]

  • In-Depth Study. Organic Chemistry Benzylic And Aromatic Reactions Of Substituted Benzene. [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Chemistry Steps. (2019, June 22). Reactions at the Benzylic Position. [Link]

  • Richardson, J. (2020, February 7). Loudon Chapter 17 Review: Allylic/Benzylic Reactivity. [Link]

  • Sparkl. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]

  • Organic Chemistry Tutor. Allylic and Benzylic Reactivity. [Link]

  • JoVE. (2025, May 22). Video: Reactions at the Benzylic Position: Oxidation and Reduction. [Link]

Sources

Optimization

Technical Guide: HPLC Separation of 2-(2-Chloro-5-cyanophenyl)acetic Acid Isomers

This technical guide details the HPLC separation strategy for 2-(2-Chloro-5-cyanophenyl)acetic acid and its regioisomers. The content is structured for analytical scientists requiring high-resolution separation of critic...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the HPLC separation strategy for 2-(2-Chloro-5-cyanophenyl)acetic acid and its regioisomers. The content is structured for analytical scientists requiring high-resolution separation of critical pairs formed during synthesis (e.g., 2-chloro-4-cyano or 2-chloro-3-cyano analogs).

Introduction & Separation Physics

2-(2-Chloro-5-cyanophenyl)acetic acid is an achiral molecule.[1][2][3] The "isomers" of concern are regioisomers (positional isomers) generated during electrophilic aromatic substitution or coupling reactions.[1][2]

  • The Challenge: Regioisomers possess identical molecular weights and nearly identical lipophilicity (logP).[1][2] Standard C18 columns often fail to resolve them because separation relies purely on hydrophobic interaction.[1][2]

  • The Solution: Exploiting

    
     interactions  and shape selectivity  using Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases, combined with strict pH control to manage the ionization of the carboxylic acid moiety (pKa 
    
    
    
    3.8–4.0).[2]

Phase 1: Method Development Strategy

Stationary Phase Selection

For halogenated aromatic acids, the stationary phase is the primary driver of selectivity (


).[2]
Column TypeMechanism of ActionSuitabilityRecommendation
C18 (ODS) Hydrophobic InteractionLowOften co-elutes regioisomers; use only if high carbon load (>20%).[2]
Phenyl-Hexyl

Interaction + Hydrophobicity
High The

-electrons of the stationary phase interact differentially with the electron-withdrawing (-CN, -Cl) positions on the analyte ring.[1]
PFP (Pentafluorophenyl) Dipole-Dipole +

Medium-High Excellent for halogenated compounds, but may require longer equilibration.[1][2]
Mobile Phase Chemistry (The "Why")
  • pH Control (Critical): The carboxylic acid group must be kept protonated (neutral) to maximize retention and interaction with the stationary phase.[2]

    • Target pH: 2.5 – 3.0.[1][2]

    • Reasoning: At pH > 4.0, the analyte ionizes (

      
      ), becoming too polar and eluting in the void volume with poor resolution.
      
  • Organic Modifier:

    • Methanol: Protic solvent.[1][2] Promotes hydrogen bonding and often enhances selectivity for phenyl-based columns.[1][2]

    • Acetonitrile: Aprotic.[1][2] Provides sharper peaks but may mask subtle selectivity differences in regioisomers.[1][2]

Visualization: Method Development Logic

The following diagram illustrates the decision matrix for optimizing this specific separation.

MethodDevelopment Start Start: Method Development ColumnSel 1. Column Selection Start->ColumnSel Phenyl Phenyl-Hexyl (Recommended) Max Pi-Pi Selectivity ColumnSel->Phenyl Priority C18 C18 High Load Hydrophobic Only ColumnSel->C18 Alternative MobilePhase 2. Mobile Phase pH LowPH pH 2.5 (0.1% TFA/Formic) Suppress Ionization MobilePhase->LowPH Required HighPH pH > 4.0 Avoid (Analyte Ionized) MobilePhase->HighPH Modifier 3. Organic Modifier MeOH Methanol Better Selectivity Modifier->MeOH ACN Acetonitrile Sharper Peaks Modifier->ACN Decision1 Isomers Resolved? Finalize Method Finalize Method Decision1->Finalize Method Yes Switch to PFP Column Switch to PFP Column Decision1->Switch to PFP Column No Phenyl->MobilePhase C18->MobilePhase LowPH->Modifier MeOH->Decision1 ACN->Decision1

Caption: Decision tree for selecting column chemistry and mobile phase conditions based on analyte properties.

Phase 2: Troubleshooting Guide (Q&A)

Issue 1: Critical Pair Co-elution (Poor Resolution)

Q: My target peak and the 4-cyano isomer are co-eluting on a C18 column. Increasing the gradient time didn't help. What now?

A: This is a selectivity issue, not an efficiency issue.

  • Cause: Both isomers have identical hydrophobicity, so C18 cannot distinguish them.[1][2]

  • Fix: Switch to a Phenyl-Hexyl column.[1][2] The position of the electron-withdrawing Cyano (-CN) group alters the electron density of the aromatic ring.[1] A Phenyl-Hexyl phase interacts differently with these electron densities (

    
     interaction), pulling the isomers apart.[1][2]
    
  • Alternative: If you must use C18, lower the temperature to 25°C. Higher temperatures increase molecular motion, often masking subtle steric differences.[1][2]

Issue 2: Peak Tailing

Q: The main peak has a tailing factor > 1.5. I am using Water/Acetonitrile.

A: Tailing is likely caused by secondary interactions between the free carboxylic acid and residual silanols on the silica surface.[1][2]

  • Fix 1 (Buffer): Ensure you are using a buffered aqueous phase, not just water.[1][2] Use 0.1% Trifluoroacetic Acid (TFA) or 20 mM Phosphate Buffer (pH 2.5) .[2] The acid suppresses silanol ionization.[1][2]

  • Fix 2 (Ionic Strength): If using Formic Acid, switch to TFA or Phosphate. Formic acid is a weaker ion-pairing agent and may not fully mask silanols for this specific acidic compound.[1][2]

Issue 3: Retention Time Drift

Q: Retention times are decreasing slowly over multiple injections.

A: This indicates "Phase Collapse" or insufficient equilibration, common with highly aqueous phases used for polar acids.[1][2]

  • Check: Are you starting your gradient at >95% water?

  • Fix: Ensure your column is "aqueous stable" (e.g., Polar Embedded C18 or AQ-type).[1][2]

  • Protocol: Always end the run with a high organic wash (90% B) to remove highly retained hydrophobic impurities from the synthesis matrix.[1][2]

Phase 3: Validated Experimental Protocols

Standard Operating Procedure (SOP)

Objective: Separation of 2-(2-Chloro-5-cyanophenyl)acetic acid from regioisomeric impurities.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Luna).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[1][2]

  • Mobile Phase B: Acetonitrile (or Methanol if resolution is marginal).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][4]

  • Temperature: 30°C.

  • Detection: UV @ 230 nm (Cyano group absorbance max) and 254 nm.[1][2]

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Initial Hold
15.0 60 Linear Gradient
15.1 90 Column Wash
18.0 90 Wash Hold
18.1 10 Re-equilibration

| 23.0 | 10 | End |

System Suitability Testing (SST) Logic

Before running samples, verify the system using this logic flow:

SST Start Inject Standard Solution CheckRT Check Retention Time (Target: 8-12 min) Start->CheckRT CheckTailing Check Tailing Factor (Limit: T < 1.5) CheckRT->CheckTailing CheckRes Check Resolution (Rs) (Limit: Rs > 2.0) CheckTailing->CheckRes Pass FailTail Fail: Replace Mobile Phase (Check pH) CheckTailing->FailTail Fail Pass System Ready CheckRes->Pass Pass FailRes Fail: Check Column Performance CheckRes->FailRes Fail

Caption: System Suitability Test (SST) workflow ensures data integrity before sample analysis.

References

  • PubChem. (2025).[1][2] 2-(2-Cyanophenyl)acetic acid Compound Summary. National Library of Medicine.[1][2] [Link]

  • Phenomenex. (n.d.).[1][2] Chiral and Regioisomer Separations Guide. Phenomenex Technical Resources. [Link]

  • ResearchGate. (2015).[1][2] Reverse-phase high performance liquid chromatography separation of positional isomers. Royal Society of Chemistry.[1][2][4] [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Analysis Guide: 2-(2-Chloro-5-cyanophenyl)acetic Acid

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-(2-Chloro-5-cyanophenyl)acetic acid (CAS: 1261849-84-6). It is designed for analytical chemists and drug development professionals requir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum of 2-(2-Chloro-5-cyanophenyl)acetic acid (CAS: 1261849-84-6). It is designed for analytical chemists and drug development professionals requiring rigorous structural verification and impurity profiling.

Executive Summary & Compound Identity

2-(2-Chloro-5-cyanophenyl)acetic acid is a critical disubstituted phenylacetic acid intermediate, often employed in the synthesis of bioactive scaffolds. Its structural integrity is defined by the specific 1,2,5-substitution pattern on the benzene ring.

  • CAS Number: 1261849-84-6[1]

  • Molecular Formula: C9H6ClNO2[1]

  • Molecular Weight: 195.60 g/mol

  • Key Functional Groups: Carboxylic acid (-COOH), Nitrile (-CN), Aryl Chloride (-Cl).

Analytical Challenge: Distinguishing this specific regioisomer from its likely synthetic byproducts (e.g., the 2-chloro-4-cyano isomer) requires precise interpretation of aromatic coupling constants (


-values) and chemical shift perturbations.

Structural Dissection & Predicted NMR Profile

To ensure accurate assignment, we must first predict the spin system based on the specific substitution pattern: 1-acetic acid, 2-chloro, 5-cyano .

Proton Assignment Strategy

The aromatic region (approx. 7.0 – 8.0 ppm) will display a characteristic AMX or ABX spin system depending on the magnetic field strength.

PositionProton LabelChemical EnvironmentPredicted Shift (δ)MultiplicityCoupling Constants (

)
C1-Sidechain H-α Methylene (-CH₂-)3.60 – 3.90 ppmSinglet (s)-
C3 H-3 Ortho to -Cl, Meta to -CN7.60 – 7.70 ppmDoublet (d)

Hz
C4 H-4 Ortho to -CN, Meta to -Cl7.75 – 7.85 ppmDoublet of Doublets (dd)

Hz,

Hz
C6 H-6 Ortho to -CN, Ortho to -CH₂-7.80 – 7.95 ppmDoublet (d)

Hz
-COOH -OH Carboxylic Acid12.0 – 13.0 ppmBroad Singlet (br s)Exchangeable

Expert Insight: The cyano group (-CN) is a strong electron-withdrawing group (EWG), significantly deshielding the protons at positions 4 and 6. H-6 is expected to be the most downfield aromatic signal due to the combined deshielding effects of the ortho-cyano and ortho-methylene groups.

Comparative Analysis: Solvent Selection (DMSO-d₆ vs. CDCl₃)

The choice of deuterated solvent fundamentally alters the spectral appearance, affecting resolution and the visibility of exchangeable protons.

Table 1: Solvent Performance Comparison
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Impact on Analysis
Solubility ExcellentModerate to LowDMSO ensures complete dissolution of the polar acid, preventing concentration-dependent shifts.
-COOH Visibility High (Broad singlet ~12.5 ppm)Low (Often invisible/broad)DMSO forms strong H-bonds, stabilizing the acid proton for integration.
Water Peak Distinct signal at ~3.33 ppmVariable (~1.56 ppm)In DMSO, the water peak can obscure the methylene (-CH₂-) signal if the sample is "wet".
Resolution Good, but higher viscosityExcellent (Sharper lines)CDCl₃ offers slightly better resolution for resolving the fine meta-coupling (

Hz).
Recommendation:

Use DMSO-d₆ for routine purity assay to ensure the carboxylic acid proton is visible and integrates correctly (1H). Use CDCl₃ only if high-resolution analysis of the aromatic splitting patterns is required to distinguish subtle isomers and if solubility permits.

Comparative Analysis: Impurity Profiling (Isomer Differentiation)

The most common synthetic impurity is the 2-chloro-4-cyanophenylacetic acid regioisomer. Differentiating these requires analyzing the aromatic splitting patterns.

Workflow: Distinguishing the 2,5-Isomer (Target) from the 2,4-Isomer (Impurity)
  • Target (2-Cl, 5-CN):

    • Pattern: Two doublets (d) and one doublet of doublets (dd).

    • Logic: No protons are isolated; all have at least one ortho or meta neighbor.

  • Impurity (2-Cl, 4-CN):

    • Structure: 1-acetic, 2-chloro, 4-cyano. Protons are at 3, 5, 6.

    • Pattern: One Singlet (s) and two Doublets (d).

    • Logic: H-3 is isolated between the Cl and CN groups (para to each other). It appears as a sharp singlet (or very fine doublet due to long-range coupling).

Critical QC Check: If you observe a sharp aromatic singlet at ~7.8-8.0 ppm, your sample likely contains the 2,4-isomer.

Experimental Protocol

Follow this standardized protocol to generate reproducible, publication-quality spectra.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10-15 mg of the solid acid into a clean vial.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Tip: If the water peak (3.33 ppm) interferes with the methylene signal (~3.7 ppm), add 1-2 drops of D₂O to shift the exchangeable peaks, or use a "dry" ampoule of solvent.

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): ≥ 5 seconds (Critical for accurate integration of the -COOH proton).

    • Scans (NS): 16 or 32.

    • Temperature: 298 K (25°C).

  • Processing:

    • Referencing: Set the residual DMSO pentet center to 2.50 ppm .

    • Phasing: Ensure the baseline is flat, especially around the broad -COOH peak.

    • Integration: Normalize the methylene singlet (-CH₂-) to 2.00 .

Visualization of Analytical Logic

The following diagram illustrates the decision tree for verifying the compound's identity and selecting the appropriate solvent system.

NMR_Analysis_Workflow Start Start: Sample Analysis Solubility_Check Solubility Check Start->Solubility_Check Solvent_Decision Select Solvent Solubility_Check->Solvent_Decision DMSO DMSO-d6 (Routine QC) Solvent_Decision->DMSO Polar/Acidic CDCl3 CDCl3 (High Res Coupling) Solvent_Decision->CDCl3 Non-polar Spectrum_Acq Acquire 1H NMR Spectrum DMSO->Spectrum_Acq CDCl3->Spectrum_Acq Aromatic_Region Analyze Aromatic Region (7.0 - 8.0 ppm) Spectrum_Acq->Aromatic_Region Pattern_Check Coupling Pattern? Aromatic_Region->Pattern_Check Target_Pattern Target: 2-Cl-5-CN (d, dd, d) Pattern_Check->Target_Pattern No Singlets Impurity_Pattern Impurity: 2-Cl-4-CN (Singlet + 2 Doublets) Pattern_Check->Impurity_Pattern Sharp Singlet Present Final_QC Verify Integration (-CH2- = 2H) Target_Pattern->Final_QC

Figure 1: Analytical workflow for solvent selection and regioisomer differentiation based on aromatic coupling patterns.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Purity of 2-(2-Chloro-5-cyanophenyl)acetic acid using LC-MS

In the landscape of pharmaceutical development, the stringent control of impurities in active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a fundamental cornerstone of drug safety and efficacy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent control of impurities in active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle, but a fundamental cornerstone of drug safety and efficacy. This guide provides an in-depth, technical comparison of methodologies for validating the purity of 2-(2-Chloro-5-cyanophenyl)acetic acid, a key intermediate in the synthesis of various therapeutic agents. We will focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS) and provide a comprehensive, validated protocol, while also objectively comparing its performance against alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The Criticality of Purity for 2-(2-Chloro-5-cyanophenyl)acetic acid

2-(2-Chloro-5-cyanophenyl)acetic acid is a structurally complex molecule, and its synthesis is a multi-step process. A plausible synthetic route, as illustrated below, involves a Sandmeyer reaction to introduce the cyano group, followed by side-chain attachment and subsequent hydrolysis. Each of these steps presents an opportunity for the formation of process-related impurities.

2-Chloro-5-aminotoluene 2-Chloro-5-aminotoluene Diazonium Salt Diazonium Salt 2-Chloro-5-aminotoluene->Diazonium Salt NaNO2, HCl 2-Chloro-5-cyanotoluene 2-Chloro-5-cyanotoluene Diazonium Salt->2-Chloro-5-cyanotoluene CuCN (Sandmeyer Reaction) 2-(2-Chloro-5-cyanophenyl)acetonitrile 2-(2-Chloro-5-cyanophenyl)acetonitrile 2-Chloro-5-cyanotoluene->2-(2-Chloro-5-cyanophenyl)acetonitrile Side-chain attachment 2-(2-Chloro-5-cyanophenyl)acetic acid 2-(2-Chloro-5-cyanophenyl)acetic acid 2-(2-Chloro-5-cyanophenyl)acetonitrile->2-(2-Chloro-5-cyanophenyl)acetic acid Hydrolysis

Figure 1: Plausible synthetic route for 2-(2-Chloro-5-cyanophenyl)acetic acid.

Given this synthesis pathway, a range of potential impurities must be monitored and controlled, including:

  • Starting materials and intermediates: Unreacted 2-chloro-5-aminotoluene, 2-chloro-5-cyanotoluene, and 2-(2-chloro-5-cyanophenyl)acetonitrile.

  • By-products of the Sandmeyer reaction: Phenolic impurities from the reaction of the diazonium salt with water.[1][2]

  • Incomplete hydrolysis products: The corresponding amide of the final product.[3][4][5][6][7]

  • Degradation products: Decarboxylated species or other modified forms of the API.

The presence of these impurities, even at trace levels, can have unforeseen toxicological effects and impact the stability and efficacy of the final drug product. Therefore, a highly sensitive and specific analytical method is paramount.

The Unparalleled Advantage of LC-MS for Purity Validation

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for impurity profiling in the pharmaceutical industry.[8][9][10] Its power lies in the coupling of the high-resolution separation capabilities of liquid chromatography with the exquisite sensitivity and specificity of mass spectrometry. This combination provides not just quantitative information but also invaluable structural data for the unambiguous identification of known and unknown impurities.

A Head-to-Head Comparison with Alternative Techniques

To truly appreciate the advantages of LC-MS, a direct comparison with other commonly used analytical techniques is essential. The following table summarizes the key performance characteristics of LC-MS, HPLC-UV, and GC-MS for the purity analysis of 2-(2-Chloro-5-cyanophenyl)acetic acid.

Parameter LC-MS HPLC-UV GC-MS
Specificity Very High (based on mass-to-charge ratio)Moderate (relies on UV absorbance)High (for volatile compounds)
Sensitivity Very High (ng/mL to pg/mL)High (µg/mL to ng/mL)Very High (for volatile compounds)
Identification Definitive (provides molecular weight and fragmentation data)Tentative (based on retention time and UV spectrum)Definitive (for volatile compounds)
Applicability Broad (wide range of polarities and molecular weights)Broad (for chromophoric compounds)Limited to volatile and thermally stable compounds
Throughput HighHighModerate

As the data illustrates, while HPLC-UV is a robust technique for routine quality control, it lacks the specificity and sensitivity of LC-MS for detecting and identifying trace-level impurities, especially those that may not have a strong chromophore.[11][12] GC-MS, on the other hand, is an excellent technique for volatile impurities but is not suitable for the non-volatile and thermally labile nature of 2-(2-Chloro-5-cyanophenyl)acetic acid and its expected impurities.

A Validated LC-MS Protocol for Purity Analysis

The following is a detailed, step-by-step protocol for the validation of the purity of 2-(2-Chloro-5-cyanophenyl)acetic acid using LC-MS. This protocol is designed to be a self-validating system, ensuring trustworthiness and scientific integrity.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-(2-Chloro-5-cyanophenyl)acetic acid reference standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover a concentration range of 1 µg/mL to 100 µg/mL.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the stock solution using the batch of 2-(2-Chloro-5-cyanophenyl)acetic acid to be tested.

LC-MS Instrumentation and Conditions
  • LC System: A high-performance liquid chromatography system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B (linear gradient)

    • 15-17 min: 90% B

    • 17-17.1 min: 90-10% B (linear gradient)

    • 17.1-20 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Parameters (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: -3.5 kV

    • Cone Voltage: -40 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • Acquisition Mode: Full scan (m/z 50-500) and product ion scan of the precursor ion of 2-(2-Chloro-5-cyanophenyl)acetic acid (m/z 194.0 for [M-H]⁻).

The rationale for these choices is grounded in the chemical properties of the analyte. The C18 column provides excellent retention for the aromatic compound. The acidified mobile phase ensures the carboxylic acid group is protonated, leading to better peak shape and retention. Negative ion mode ESI is chosen for its high sensitivity towards acidic compounds.

Method Validation

The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, covering the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of potential impurities. This is demonstrated by the separation of the main peak from all impurity peaks and confirmed by mass spectral data.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Data Analysis and Impurity Identification

The workflow for data analysis and impurity identification is a systematic process that leverages the power of LC-MS.

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Impurity Identification LC-MS Analysis LC-MS Analysis Peak Detection Peak Detection LC-MS Analysis->Peak Detection Mass Spectral Extraction Mass Spectral Extraction Peak Detection->Mass Spectral Extraction Impurity Profiling Impurity Profiling Mass Spectral Extraction->Impurity Profiling Known Impurity Comparison Known Impurity Comparison Impurity Profiling->Known Impurity Comparison Retention Time & m/z Unknown Impurity Analysis Unknown Impurity Analysis Impurity Profiling->Unknown Impurity Analysis m/z & Fragmentation Confirmed Identity Confirmed Identity Known Impurity Comparison->Confirmed Identity Structure Elucidation Structure Elucidation Unknown Impurity Analysis->Structure Elucidation Tentative Identity Tentative Identity Structure Elucidation->Tentative Identity

Figure 2: Workflow for impurity identification using LC-MS.

The process begins with the detection of all chromatographic peaks. For each peak, the corresponding mass spectrum is extracted. Known impurities are identified by comparing their retention times and mass-to-charge ratios with those of reference standards. For unknown impurities, the high-resolution mass spectrum provides the elemental composition, and fragmentation data from MS/MS experiments helps in elucidating the structure.

Conclusion: The Definitive Choice for Purity Validation

For a molecule as critical as 2-(2-Chloro-5-cyanophenyl)acetic acid, a purity validation method that is both highly sensitive and unequivocally specific is non-negotiable. While HPLC-UV and GC-MS have their applications, LC-MS stands out as the superior technique for this purpose. Its ability to separate, detect, and identify a wide range of potential impurities at trace levels provides an unparalleled level of confidence in the quality of the API. By adopting a well-validated LC-MS protocol, researchers, scientists, and drug development professionals can ensure the integrity of their drug substance, paving the way for safer and more effective medicines.

References

  • Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S. Patent No. 3,542,822. Washington, DC: U.S.
  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitrile: Amide vs Carboxylic acid. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]

  • Sagar, K. et al. (2025, October 27). Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org. [Link]

  • Cesar, I. et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 970(1-2), 165-176. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Agilent Technologies. (2017, May 15). Adding Mass Selective Detection to Improve Analytical Sensitivity and Maximize Confidence in Results for Impurity Profiling by U. Retrieved from [Link]

  • Singh, S. et al. (2012). Identification of Impurities and Degradation Products in Pharmaceutical Products- Role of Hyphenated Techniques. Journal of Pharmaceutical and Biomedical Analysis, 69, 1-16. [Link]

  • NRO Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

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